(Rac)-RK-682
Description
Propriétés
IUPAC Name |
4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTSLHQKWLYYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-RK-682: A Technical Guide for Researchers in Cellular Signaling and Drug Discovery
(Rac)-RK-682 is a valuable research tool for investigating the roles of specific protein tyrosine phosphatases (PTPs) in cellular processes. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, applications in research, and detailed experimental protocols.
This compound, a racemic mixture of the natural product RK-682, is a known inhibitor of several protein tyrosine phosphatases. PTPs are a diverse family of enzymes that play critical roles in regulating a wide array of cellular signaling pathways by dephosphorylating tyrosine residues on their substrate proteins. The dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.
Core Mechanism of Action: Inhibition of Protein Tyrosine Phosphatases
This compound exerts its biological effects by inhibiting the enzymatic activity of specific PTPs. This inhibition leads to an increase in the phosphorylation status of the respective PTP substrates, thereby modulating downstream signaling cascades. The primary targets of this compound that have been identified are Protein Tyrosine Phosphatase 1B (PTP1B), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), and Cell Division Cycle 25B (CDC25B).
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 Value (µM) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6[1] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4[1] |
| Cell Division Cycle 25B (CDC25B) | 0.7[1] |
| CD45 | 54[2] |
| VHR (Dual Specificity Phosphatase 3) | 2.0[2] |
Key Research Applications
The inhibitory activity of this compound against key PTPs makes it a useful tool for elucidating their roles in various cellular contexts, particularly in cancer biology and cell cycle regulation.
Investigation of PTP1B-Mediated Signaling
PTP1B is a major negative regulator of the insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound can be used to study the downstream effects of enhanced insulin and leptin receptor signaling. In cancer research, PTP1B has been implicated in the regulation of multiple oncogenic signaling pathways, and its inhibition is being explored as a potential therapeutic strategy.
Elucidation of CDC25B's Role in Cell Cycle Progression
CDC25B is a dual-specificity phosphatase that plays a crucial role in the G1/S and G2/M transitions of the cell cycle by dephosphorylating and activating cyclin-dependent kinases (CDKs). This compound's potent inhibition of CDC25B leads to cell cycle arrest, primarily at the G1 phase.[2] This makes it a valuable compound for studying the mechanisms of cell cycle control and for investigating the potential of CDC25B inhibition as an anti-cancer strategy. Research has shown that treatment of human B cell leukemia cells (Ball-1) with RK-682 results in an arrest at the G1/S transition.[2]
Probing the Function of LMW-PTP in Cancer
LMW-PTP has been identified as a potential oncoprotein, with increased expression observed in several types of cancer.[3] It is believed to play a role in promoting cancer cell proliferation and metastasis.[3][4] this compound can be utilized to inhibit LMW-PTP activity in cancer cell lines to investigate its contribution to the malignant phenotype.[4]
Signaling Pathways Modulated by this compound
The inhibition of PTP1B and CDC25B by this compound has significant consequences for downstream signaling pathways.
PTP1B Signaling Pathway
PTP1B dephosphorylates the activated insulin receptor and insulin receptor substrate (IRS) proteins, thus attenuating insulin signaling. Inhibition of PTP1B by this compound would lead to sustained phosphorylation of the insulin receptor and IRS, resulting in enhanced downstream signaling through the PI3K/Akt and MAPK pathways.
CDC25B Signaling Pathway and Cell Cycle Arrest
CDC25B activates the CDK2/Cyclin E complex, which is essential for the G1 to S phase transition. By inhibiting CDC25B, this compound prevents the activation of CDK2, leading to the accumulation of phosphorylated (inactive) CDK2 and subsequent arrest of the cell cycle in the G1 phase.
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol is adapted for a 96-well plate format using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
To each well of a 96-well plate, add 20 µL of the diluted this compound or vehicle (DMSO in Assay Buffer for control).
-
Add 60 µL of recombinant PTP1B (e.g., 0.5 µg/mL) to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of pNPP (e.g., 2 mM) to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15 minutes) using a microplate reader.
-
Calculate the rate of pNPP hydrolysis.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
In Vitro CDC25B Inhibition Assay
This protocol utilizes a fluorogenic substrate, 3-O-methylfluorescein phosphate (OMFP), for measuring CDC25B activity.
Materials:
-
Recombinant human CDC25B
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT
-
3-O-methylfluorescein phosphate (OMFP)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
To each well of a 96-well black microplate, add 20 µL of the diluted this compound or vehicle control.
-
Add 60 µL of recombinant CDC25B to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of OMFP (e.g., 100 µM) to each well.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) at regular time points.
-
Determine the rate of OMFP hydrolysis.
-
Calculate the IC50 value by plotting the percent inhibition versus the inhibitor concentration.
Cell-Based Assay: Cell Cycle Analysis of Leukemia Cells Treated with RK-682
This protocol is based on the study by Hamaguchi et al. (1995) using the human B cell leukemia cell line, Ball-1.[2]
Materials:
-
Ball-1 human B cell leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
RK-682
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture Ball-1 cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed the cells at a density of 2 x 10^5 cells/mL.
-
Treat the cells with various concentrations of RK-682 (e.g., 0, 10, 25, 50 µM) for 24 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histograms.
Experimental Workflow for Investigating this compound Effects on a Cancer Cell Line
Conclusion
This compound is a potent inhibitor of PTP1B, LMW-PTP, and CDC25B, making it a valuable pharmacological tool for researchers in cell biology and drug discovery. Its ability to induce G1 cell cycle arrest through the inhibition of CDC25B highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for scientists seeking to utilize this compound in their research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme in Tumor Cells Could Be Used To Monitor Cancer Treatment | Technology Networks [technologynetworks.com]
(Rac)-RK-682: A Technical Guide to a Promising Protein Tyrosine Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682, a natural product originally isolated from microbial metabolites, has emerged as a significant tool in the study of signal transduction and a potential starting point for the development of novel therapeutics. This potent inhibitor of protein tyrosine phosphatases (PTPs) has demonstrated the ability to modulate key cellular processes, including cell cycle progression and signaling pathways critical in various diseases.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Core Data Summary
This compound exhibits inhibitory activity against a range of protein tyrosine phosphatases. The following table summarizes the available quantitative data on its inhibitory potency.
| Target PTP | IC50 (µM) | Notes |
| CD45 | 54 | [2] |
| VHR (DUSP3) | 2.0 | [2] |
| PTP-1B | 8.6 | [3] |
| LMW-PTP | 12.4 | [3] |
| CDC-25B | 0.7 | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the dephosphorylation of key signaling proteins, thereby altering downstream cellular responses. The primary targets of RK-682 are critical nodes in several major signaling cascades.
CD45 Signaling Pathway
CD45, a leukocyte common antigen, is a crucial regulator of T-cell and B-cell antigen receptor signaling. By dephosphorylating Src family kinases, CD45 initiates a signaling cascade that is essential for an effective immune response. Inhibition of CD45 by RK-682 can, therefore, modulate immune cell activation.
Caption: Inhibition of CD45 by this compound blocks the activation of Src family kinases.
PTP1B and Insulin (B600854) Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. It dephosphorylates the insulin receptor and its substrates, thereby attenuating the insulin signal. Inhibition of PTP1B by RK-682 can enhance insulin sensitivity, making it a target of interest for metabolic diseases.
Caption: this compound inhibits PTP1B, enhancing the insulin signaling cascade.
VHR (DUSP3) and MAPK/ERK Pathway
Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3), is a negative regulator of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK). By dephosphorylating ERK, VHR controls cellular processes like proliferation and differentiation. RK-682's inhibition of VHR can lead to sustained ERK activation.
Caption: this compound blocks VHR, leading to increased and prolonged ERK signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving this compound.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against a specific PTP using a colorimetric substrate like p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Purified recombinant PTP enzyme (e.g., PTP1B, CD45, VHR)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
To each well of a 96-well plate, add 20 µL of the diluted inhibitor or control.
-
Add 60 µL of the PTP enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle progression in a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The discovery and characterization of a bioactive natural product like this compound typically follows a structured workflow, from initial screening to in-depth mechanistic studies.
Caption: A typical workflow for the discovery and development of a natural product-based inhibitor.
Conclusion and Future Directions
This compound stands as a valuable chemical probe for dissecting the roles of PTPs in cellular signaling. Its specific inhibitory profile and demonstrated cellular effects make it an important lead compound for the development of therapeutics targeting diseases characterized by aberrant tyrosine phosphorylation, such as cancer, diabetes, and autoimmune disorders. Future research should focus on a more comprehensive in vivo characterization of RK-682, including detailed pharmacokinetic and toxicology studies, to fully assess its therapeutic potential. Furthermore, the development of synthetic analogs could lead to compounds with improved potency, selectivity, and drug-like properties. The continued investigation of this compound and its derivatives holds significant promise for advancing our understanding of PTP-mediated signaling and for the discovery of novel therapeutic agents.
References
(Rac)-RK-682: A Potent Modulator of the Cell Cycle at the G1/S Transition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid) isolated from microbial metabolites, has emerged as a significant tool in cell cycle research.[1] It is a potent inhibitor of protein tyrosine phosphatases (PTPases), key regulators of signal transduction and cellular processes.[1] Notably, this compound induces cell cycle arrest at the G1/S transition, a critical checkpoint that governs the commitment of a cell to replicate its DNA.[1] This technical guide provides a comprehensive overview of the role of this compound in cell cycle regulation, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its application in research settings.
Mechanism of Action: Inhibition of Cdc25 Phosphatases
The primary mechanism by which this compound exerts its cell cycle effects is through the inhibition of the Cell Division Cycle 25 (Cdc25) family of dual-specificity phosphatases. These enzymes are crucial for cell cycle progression as they dephosphorylate and activate cyclin-dependent kinases (CDKs). This compound has been shown to inhibit several PTPases, with notable activity against Cdc25B.
The progression through the cell cycle is tightly regulated by the sequential activation and inactivation of CDKs. The transition from the G1 to the S phase is predominantly controlled by the activation of the Cyclin E/CDK2 and Cyclin A/CDK2 complexes. This activation is contingent on the removal of inhibitory phosphates from CDK2 by Cdc25A. By inhibiting Cdc25A, this compound prevents the activation of CDK2, thereby halting the cell cycle at the G1/S boundary.
Quantitative Data on Inhibitory Activity and Cell Cycle Arrest
The inhibitory potency of this compound and its analogues has been quantified against various phosphatases. Furthermore, its effect on cell cycle distribution has been documented in human cell lines.
| Compound | Target Phosphatase | IC50 (µM) | Cell Line | Cell Cycle Phase Distribution (%) |
| G0/G1 | ||||
| This compound | PTP-1B | 8.6 | - | - |
| LMW-PTP | 12.4 | - | - | |
| Cdc25B | 0.7 | - | - | |
| CD45 | 54 | - | - | |
| VHR | 2.0 | - | - | |
| RK-682 | - | - | Ball-1 (Human B-cell leukemia) | Control: 45 |
| Treated (50 µM, 24h): 70 | ||||
| Compound 70 (R stereoisomer of RK-682 analogue) | Cdc25A | 34 | - | - |
| Cdc25B | 34 | - | - | |
| VHR | 3.4 | - | - |
Note: The cell cycle distribution data for RK-682 treated Ball-1 cells is inferred from graphical representations in the cited literature and should be considered an approximation.
Signaling Pathways
The signaling pathway affected by this compound leading to G1/S arrest is a cornerstone of cell cycle regulation. Below are diagrams illustrating this pathway and a typical experimental workflow for its investigation.
Caption: G1/S Transition Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Cell Cycle Analysis using this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human B-cell leukemia (Ball-1) cells are a suitable model.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed cells at a density of 1 x 10^5 cells/mL.
-
Add this compound to the culture medium to achieve the desired final concentration (e.g., 50 µM).
-
For the control group, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting:
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
DNA Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing:
-
50 µg/mL Propidium Iodide (PI)
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the fluorescence emission at approximately 617 nm (for PI).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound serves as a valuable pharmacological tool for dissecting the molecular mechanisms governing the G1/S transition of the mammalian cell cycle. Its specific inhibition of Cdc25 phosphatases provides a means to arrest cells at this critical checkpoint, facilitating studies on the roles of CDKs, the Rb-E2F pathway, and other key regulators of cell proliferation. The detailed protocols and pathway information provided in this guide are intended to support researchers in effectively utilizing this compound in their investigations into cell cycle control and its deregulation in disease. Further research into the stereospecific activities of the individual enantiomers of RK-682 may provide even more refined tools for studying these fundamental cellular processes.
References
An In-depth Technical Guide on the Core Effects of (Rac)-RK-682 on Apoptosis and Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-RK-682, a natural product isolated from microbial metabolites, has been identified as a potent inhibitor of protein tyrosine phosphatases (PTPs), particularly the Cdc25 family of dual-specificity phosphatases. These enzymes are critical regulators of the cell cycle, and their inhibition presents a promising strategy for anti-cancer therapy. This technical guide provides a comprehensive overview of the effects of RK-682 on cell proliferation and apoptosis. It details the underlying molecular mechanisms, summarizes key quantitative data from published studies, outlines experimental protocols for assessing its activity, and visualizes the core signaling pathways involved.
Introduction to this compound
RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid) is a specific inhibitor of protein tyrosine phosphatases.[1] PTPs are a large family of enzymes that counteract the activity of protein tyrosine kinases, playing essential roles in cellular signaling, growth, differentiation, and transformation. A key subfamily of PTPs is the Cell Division Cycle 25 (Cdc25) phosphatases, which are crucial activators of cyclin-dependent kinases (CDKs).[2] By removing inhibitory phosphate (B84403) groups from CDKs, Cdc25 phosphatases drive the transitions between cell cycle phases.[2]
The Cdc25 family consists of three main isoforms in humans: Cdc25A, Cdc25B, and Cdc25C.
-
Cdc25A is primarily involved in the G1/S phase transition by activating the Cdk2/cyclin E complex.[3]
-
Cdc25B and Cdc25C mainly regulate the G2/M transition, activating the Cdk1/cyclin B complex to initiate mitosis.[2][3]
Given that Cdc25 phosphatases are frequently overexpressed in a wide range of human cancers, they are considered attractive targets for the development of novel anti-cancer agents.[3][4] RK-682 functions by inhibiting these phosphatases, leading to cell cycle arrest and subsequent induction of apoptosis.
Effects on Cell Proliferation
RK-682 demonstrates significant anti-proliferative effects by arresting the cell cycle. Studies have shown that RK-682 treatment causes mammalian cells to halt their progression at the G1/S transition, preventing entry into the DNA synthesis (S) phase.[1] This is distinct from other phosphatase inhibitors like sodium orthovanadate, which tends to arrest cells at the G2/M boundary.[1]
Quantitative Data: Inhibitory Activity
The inhibitory potency of RK-682 has been quantified against several phosphatases. The tables below summarize the reported half-maximal inhibitory concentration (IC50) values.
| Phosphatase Target | Cell Line / Assay | IC50 (µM) | Reference |
| CD45 | In vitro | 54 | [1] |
| VHR (DUSP3) | In vitro | 2.0 | [1] |
| Cdc25A | In vitro | 34 | [3] |
| Cdc25B | In vitro | 34 | [3] |
VHR (Vaccinia H1-Related) is another dual-specificity phosphatase.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of RK-682 (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cell proliferation using the MTT assay.
Effects on Apoptosis
Inhibition of critical cell cycle regulators like Cdc25 phosphatases ultimately triggers programmed cell death, or apoptosis. By arresting cells in the G1 phase, RK-682 prevents them from replicating damaged DNA, a condition that can lead to the activation of apoptotic signaling pathways.
The apoptotic process is executed by a family of proteases called caspases.[5] It can be initiated through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[6][7] The intrinsic pathway, often triggered by cellular stress and DNA damage, involves the release of cytochrome c from the mitochondria, which leads to the activation of initiator caspase-9 and subsequently effector caspases like caspase-3.[5][7]
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
Flow cytometry using Annexin V and Propidium Iodide (PI) is a standard method for detecting and quantifying apoptosis.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Methodology:
-
Cell Treatment: Culture cells with and without RK-682 for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization: Apoptosis Detection Workflow
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Mechanism of Action: Signaling Pathways
The primary mechanism of action for RK-682 is the inhibition of Cdc25 phosphatases. This action initiates a signaling cascade that halts cell cycle progression and promotes apoptosis.
-
Inhibition of Cdc25A: RK-682 inhibits Cdc25A.[3]
-
CDK2 Remains Phosphorylated: Cdc25A is responsible for dephosphorylating and activating the Cdk2/cyclin E complex, which is essential for the G1/S transition.[2] When Cdc25A is inhibited, Cdk2 remains in its inactive, phosphorylated state.
-
G1/S Arrest: The failure to activate Cdk2 prevents the cell from passing the G1 checkpoint and entering the S phase, leading to G1 arrest.[1]
-
Induction of Apoptosis: Prolonged cell cycle arrest is a form of cellular stress. This can trigger the intrinsic apoptosis pathway, often involving the tumor suppressor protein p53, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade.
Visualization: RK-682 Signaling Pathway
Caption: RK-682 inhibits Cdc25A, leading to G1 arrest and apoptosis.
Conclusion and Future Directions
This compound is a well-characterized inhibitor of Cdc25 phosphatases with clear anti-proliferative and pro-apoptotic effects. Its ability to induce cell cycle arrest, particularly at the G1/S transition, makes it a valuable tool for cancer research and a potential lead compound for drug development. The detailed mechanisms and protocols outlined in this guide serve as a foundational resource for scientists investigating Cdc25 inhibitors.
Future research should focus on:
-
Selectivity: Further profiling of RK-682 and its analogs against a broader range of phosphatases to improve selectivity and reduce off-target effects.
-
In Vivo Efficacy: Translating the in vitro findings into animal models to assess therapeutic efficacy, pharmacokinetics, and potential toxicity.
-
Combination Therapies: Investigating the synergistic potential of RK-682 with existing chemotherapeutic agents or radiation therapy to enhance anti-cancer outcomes.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Core Structure of (Rac)-RK-682
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-RK-682 is a racemic mixture of the naturally occurring protein tyrosine phosphatase (PTP) inhibitor, RK-682. This potent small molecule, identified as 3-hexadecanoyl-5-hydroxymethyltetronic acid, has garnered significant interest within the scientific community for its targeted inhibition of key cellular phosphatases, leading to the arrest of the cell cycle at the G1 phase. This technical guide provides a comprehensive overview of the core structure of this compound, its mechanism of action, and detailed experimental protocols for its study. Quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Structure and Chemical Properties
This compound is a synthetic, racemic mixture of the (R) and (S) enantiomers of 3-hexadecanoyl-5-hydroxymethyltetronic acid. The naturally occurring RK-682, isolated from Streptomyces sp., is the (R)-enantiomer.[1] The core of the molecule is a tetronic acid ring, a five-membered lactone, which is crucial for its biological activity. A long, 16-carbon acyl chain (hexadecanoyl) is attached at the 3-position, contributing to the molecule's lipophilicity and potential membrane interactions. A hydroxymethyl group is present at the 5-position of the tetronic acid ring.
An important characteristic of RK-682 is its propensity to form a dimeric calcium salt, which is how it was originally isolated.[1] This interaction can be relevant in experimental settings, particularly during purification steps involving silica (B1680970) gel chromatography.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (±)-3-hexadecanoyl-5-(hydroxymethyl)furan-2,4(3H,5H)-dione |
| Molecular Formula | C₂₁H₃₆O₅ |
| Molecular Weight | 368.51 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, methanol, and chloroform |
| Stereochemistry | Racemic ((R) and (S) enantiomers) |
Mechanism of Action: Inhibition of Protein Tyrosine Phosphatases
This compound functions as a competitive inhibitor of several protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in cellular signaling by removing phosphate (B84403) groups from tyrosine residues on proteins. By inhibiting these enzymes, this compound can modulate various signaling pathways that are often dysregulated in diseases such as cancer and diabetes.
The primary targets of this compound include Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling, and the dual-specificity phosphatases VHR (Vaccinia H1-Related) and CD45, which are involved in cell cycle regulation and immune cell signaling, respectively.
Table 2: Inhibitory Activity of this compound against Various Phosphatases
| Target Phosphatase | IC₅₀ (µM) | Reference |
| PTP1B | 8.6 | |
| VHR (DUSP3) | 2.0 | |
| CD45 | 54 | |
| LMW-PTP | 12.4 | |
| CDC25B | 0.7 |
The inhibition of these phosphatases by this compound leads to an increase in the phosphorylation of their respective substrates, thereby altering downstream signaling cascades.
PTP1B Signaling Pathway
PTP1B is a major negative regulator of the insulin and leptin signaling pathways. Its inhibition by this compound can enhance insulin sensitivity.
VHR (DUSP3) Signaling and Cell Cycle Control
VHR is a dual-specificity phosphatase that dephosphorylates and inactivates key components of the MAPK signaling pathway, such as ERK. By inhibiting VHR, this compound maintains ERK in its active, phosphorylated state, which can lead to cell cycle arrest at the G1/S transition.
CD45 Signaling in Immune Cells
CD45 is a critical phosphatase in immune cells, particularly T and B lymphocytes. It plays a dual role in regulating Src-family kinases (SFKs) like Lck, which are essential for initiating antigen receptor signaling. CD45 activates SFKs by dephosphorylating an inhibitory tyrosine residue.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the racemic 3-hexadecanoyl-5-hydroxymethyltetronic acid.
References
(Rac)-RK-682: A Technical Guide for the Interrogation of Protein Tyrosine Phosphatase Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-RK-682, a racemic mixture of the natural product RK-682, has emerged as a valuable chemical tool for the study of protein tyrosine phosphatases (PTPases), a diverse family of enzymes crucial to cellular signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use in biochemical and cellular assays, and its application in dissecting PTPase-mediated signaling pathways. Particular focus is given to its utility in studying PTP1B, VHR (DUSP3), and CDC25B, key regulators of metabolic, mitogenic, and cell cycle progression pathways, respectively.
Introduction to this compound
This compound is a synthetic, racemic form of RK-682, a natural product isolated from microbial metabolites.[1] Its chemical structure, 3-hexadecanoyl-5-hydroxymethyl-tetronic acid, lends it inhibitory activity against a range of protein tyrosine phosphatases.[1] PTPases are critical regulators of signal transduction cascades, often acting as negative regulators by dephosphorylating tyrosine residues on key signaling proteins. The dysregulation of PTPase activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention and fundamental research. This compound serves as a readily available tool to probe the function of these enzymes in various biological contexts.
Mechanism of Action
The precise mechanism of action of this compound has been a subject of investigation, with evidence suggesting a dual nature of inhibition.
2.1. Competitive Inhibition:
Kinetic analyses have indicated that RK-682 can act as a competitive inhibitor for some PTPases, such as VHR (Vaccinia H1-Related phosphatase), also known as DUSP3 (Dual Specificity Phosphatase 3).[2] This mode of inhibition implies that the inhibitor directly competes with the substrate for binding to the active site of the enzyme.
2.2. Promiscuous Inhibition via Aggregation:
Conversely, there is evidence to suggest that under certain assay conditions, this compound may act as a promiscuous inhibitor by forming aggregates. These aggregates can sequester and non-specifically inhibit enzymes, a phenomenon observed with other small molecules in high-throughput screening. This property necessitates careful experimental design and validation to distinguish between specific, active-site-directed inhibition and non-specific effects.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been determined against several PTPases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.
| Phosphatase Target | IC50 (μM) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6 |
| Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) | 12.4 |
| Cell Division Cycle 25B (CDC25B) | 0.7 |
| CD45 | 54 |
| Vaccinia H1-Related (VHR) / DUSP3 | 2.0 |
Table 1: IC50 values of this compound against various Protein Tyrosine Phosphatases.[1][3][4]
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound in key experiments to characterize its inhibitory effects and to probe PTPase function.
4.1. In Vitro PTPase Activity Assay and IC50 Determination
This protocol describes a colorimetric assay using p-nitrophenyl phosphate (B84403) (pNPP) as a general PTPase substrate to determine the IC50 value of this compound.
Materials:
-
Purified recombinant PTPase (e.g., PTP1B, VHR, CDC25B)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound stock solution (e.g., 10 mM in DMSO)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in Assay Buffer)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Serial Dilutions of this compound: Prepare a series of dilutions of this compound in Assay Buffer. A typical final concentration range for IC50 determination would be from 0.01 µM to 100 µM. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the purified PTPase in Assay Buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of Assay Buffer
-
25 µL of the appropriate this compound dilution or DMSO control.
-
25 µL of the diluted PTPase solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of the pNPP substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
4.2. Investigation of Aggregation-Based Inhibition
This protocol outlines methods to assess whether the observed inhibition by this compound is due to the formation of aggregates.
4.2.1. Dynamic Light Scattering (DLS)
DLS can be used to detect the presence of sub-micron aggregates of this compound in solution.
Materials:
-
This compound
-
Assay Buffer (as used in the activity assay)
-
DLS instrument
Procedure:
-
Prepare solutions of this compound in the Assay Buffer at concentrations around its IC50 value and at higher concentrations.
-
Filter the solutions through a low-protein-binding 0.22 µm filter.
-
Analyze the samples using a DLS instrument to measure the size distribution of particles in the solution.
-
The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule would indicate aggregation.
4.2.2. Transmission Electron Microscopy (TEM)
TEM provides direct visualization of aggregates.
Materials:
-
This compound solution in Assay Buffer
-
Carbon-coated TEM grids
-
Negative staining reagent (e.g., 2% uranyl acetate)
-
Transmission Electron Microscope
Procedure:
-
Apply a small volume (e.g., 5 µL) of the this compound solution to a carbon-coated TEM grid.
-
After a brief incubation, wick off the excess liquid.
-
Apply a drop of the negative staining reagent to the grid and wick off the excess.
-
Allow the grid to air dry.
-
Examine the grid under a TEM to visualize any aggregates that may have formed.
4.3. Cell-Based Assay: Western Blot Analysis of Substrate Phosphorylation
This protocol describes how to use this compound to investigate the role of a specific PTPase in a cellular signaling pathway by examining the phosphorylation status of its substrate. This example focuses on PTP1B and the insulin (B600854) receptor (IR).
Materials:
-
Cell line expressing the target PTPase and its substrate (e.g., HepG2 cells for PTP1B/IR)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., insulin)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-phospho-Insulin Receptor, anti-total-Insulin Receptor, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for a designated time (e.g., 4-6 hours).
-
Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
-
Cell Stimulation: Stimulate the cells with the appropriate agonist (e.g., 100 nM insulin) for a short period (e.g., 10-15 minutes).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
An increase in substrate phosphorylation in the presence of this compound would indicate inhibition of the target PTPase in the cellular context.
-
Application in Studying Signaling Pathways
This compound is a powerful tool to investigate the roles of specific PTPases in complex signaling networks.
5.1. PTP1B in Insulin and Leptin Signaling
PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[5][6] It dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, as well as the Janus kinase 2 (JAK2) in the leptin signaling cascade. Inhibition of PTP1B by this compound would be expected to enhance and prolong the signals initiated by insulin and leptin.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
5.2. VHR (DUSP3) in MAPK Signaling
VHR is a dual-specificity phosphatase that dephosphorylates and inactivates key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38.[7] The MAPK pathway is central to the regulation of cell proliferation, differentiation, and stress responses. Using this compound to inhibit VHR can lead to the sustained activation of MAPK signaling.
Caption: VHR (DUSP3) negatively regulates the MAPK/ERK signaling pathway.
5.3. CDC25B in Cell Cycle Regulation
CDC25B is a dual-specificity phosphatase that plays a crucial role in the G2/M transition of the cell cycle by dephosphorylating and activating the Cyclin B1/CDK1 complex.[8] Inhibition of CDC25B by this compound can lead to cell cycle arrest at the G2/M checkpoint.
Caption: CDC25B promotes mitotic entry by activating the Cyclin B1/CDK1 complex.
Conclusion
This compound is a versatile and valuable tool for researchers studying the diverse roles of protein tyrosine phosphatases in cellular physiology and disease. Its inhibitory activity against key PTPases such as PTP1B, VHR, and CDC25B allows for the targeted interrogation of their functions in metabolic regulation, cell signaling, and cell cycle control. However, researchers must be mindful of its potential for aggregation-based inhibition and employ appropriate control experiments to ensure the specificity of their findings. This guide provides a comprehensive framework for the effective use of this compound, from initial biochemical characterization to its application in complex cellular systems, thereby facilitating further discoveries in the field of PTPase biology and drug development.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-RK-682: A Technical Guide to its Applications in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-RK-682, a synthetically produced racemic mixture of the natural product RK-682, is a potent inhibitor of protein tyrosine phosphatases (PTPases). This technical guide provides an in-depth overview of the applications of this compound in cancer cell line research. It details its mechanism of action, summarizes its effects on cell proliferation and cell cycle progression, and provides comprehensive experimental protocols for its use. The information presented herein is intended to serve as a valuable resource for researchers investigating novel anti-cancer therapeutics and the role of PTPases in oncology.
Introduction
Protein tyrosine phosphatases (PTPases) are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, playing a critical role in the regulation of cellular signaling pathways. Dysregulation of PTPase activity has been implicated in the pathogenesis of numerous diseases, including cancer. This compound has emerged as a valuable tool for studying the function of specific PTPases and as a potential lead compound for the development of novel anti-cancer agents.
Mechanism of Action
This compound is a known inhibitor of several protein tyrosine phosphatases. Its primary mechanism of action in cancer cells is the induction of cell cycle arrest at the G1 phase.[1] This is achieved through the inhibition of key phosphatases that are essential for cell cycle progression.
Inhibition of Protein Tyrosine Phosphatases
This compound has been shown to inhibit the following PTPases with varying potencies[1]:
-
PTP-1B (Protein Tyrosine Phosphatase 1B): IC50 of 8.6 μM
-
LMW-PTP (Low Molecular Weight Protein Tyrosine Phosphatase): IC50 of 12.4 μM
-
CDC25B (Cell Division Cycle 25B): IC50 of 0.7 μM[1]
-
CD45: IC50 of 54 µM[1]
-
VHR (Vaccinia H1-Related): IC50 of 2.0 µM[1]
The inhibition of these phosphatases, particularly the CDC25 family, disrupts the normal cell cycle machinery.
G1 Phase Cell Cycle Arrest
The progression from the G1 to the S phase of the cell cycle is a tightly regulated process controlled by the sequential activation of cyclin-dependent kinases (CDKs). Specifically, the activation of the Cyclin E/CDK2 complex is a critical step for entry into the S phase. This activation is dependent on the dephosphorylation of CDK2 by CDC25A phosphatase.
By inhibiting CDC25A, this compound prevents the activation of CDK2, leading to an accumulation of cells in the G1 phase and a subsequent block in proliferation.[1] This targeted disruption of the cell cycle is a key aspect of its anti-cancer potential.
Quantitative Data on Cancer Cell Lines
Currently, detailed quantitative data on the cytotoxic and anti-proliferative effects of this compound across a broad range of cancer cell lines is limited in publicly available literature. The most well-characterized effect is the G1 phase arrest observed in the human B cell leukemia cell line, Ball-1.[1]
Table 1: Inhibitory Activity of this compound against Protein Tyrosine Phosphatases
| Phosphatase | IC50 (μM) |
| PTP-1B | 8.6 |
| LMW-PTP | 12.4 |
| CDC25B | 0.7 |
| CD45 | 54 |
| VHR | 2.0 |
Data from Hamaguchi et al., 1995.[1]
Further research is required to establish a comprehensive profile of this compound's activity in various cancer types.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on cancer cell lines.
Cell Culture and Treatment
-
Cell Lines: Select cancer cell lines of interest (e.g., Ball-1, HeLa, MCF-7, etc.).
-
Culture Medium: Use the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis, or larger flasks for cell cycle analysis). Allow cells to adhere and enter the exponential growth phase before adding the this compound containing medium. Include a vehicle control (medium with the same concentration of DMSO without the compound).
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Treat cells in 6-well plates with this compound for the desired time.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
Western Blot Analysis for Cell Cycle Proteins
This technique is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins.
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., Cyclin D1, Cyclin E, CDK2, p27 Kip1, and their phosphorylated forms).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation and Treatment: Treat cells with this compound as for cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Signaling Pathways and Visualizations
The primary signaling pathway affected by this compound in cancer cells is the G1/S checkpoint of the cell cycle.
Conclusion
This compound is a valuable research tool for investigating the role of PTPases in cancer biology. Its ability to induce G1 cell cycle arrest through the inhibition of key phosphatases like CDC25A highlights the therapeutic potential of targeting these enzymes. While further studies are needed to fully characterize its efficacy and mechanism of action across a wider range of cancer cell lines, the information and protocols provided in this guide offer a solid foundation for researchers to explore the applications of this compound in their own cancer research endeavors. The continued investigation of this and similar compounds will undoubtedly contribute to the development of new and more effective cancer therapies.
References
(Rac)-RK-682: A Technical Guide to its Potential in Diabetes and Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-RK-682, a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs), holds significant promise as a therapeutic candidate and research tool in the fields of diabetes and metabolic disorders. Its primary mechanism of action, the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), positions it as a key modulator of the insulin (B600854) signaling pathway. PTP1B is a major negative regulator of this pathway, and its inhibition is a well-validated strategy for enhancing insulin sensitivity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its investigation. While direct in vivo efficacy data in diabetic models remains to be extensively published, this document outlines the strong mechanistic rationale and provides the necessary technical information for researchers to explore its full potential.
Core Mechanism of Action: PTP1B Inhibition
This compound is a racemic mixture of the natural product RK-682. Its therapeutic potential in diabetes stems from its ability to inhibit several protein tyrosine phosphatases, with a noteworthy affinity for PTP1B.[1] PTP1B plays a critical role in downregulating the insulin signaling cascade by dephosphorylating the activated insulin receptor (IR) and its primary substrate, Insulin Receptor Substrate 1 (IRS-1). By inhibiting PTP1B, this compound effectively removes this "brake" on insulin signaling, leading to a sustained phosphorylation and activation of key signaling molecules. This enhanced signaling is hypothesized to lead to increased glucose uptake and improved glycemic control.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the known inhibitory concentrations (IC50) of this compound against various protein tyrosine phosphatases. This data is crucial for designing experiments and understanding the inhibitor's selectivity profile.
| Target Enzyme | IC50 (μM) | Reference |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6 | [1] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [1] |
| Cell Division Cycle 25B (CDC25B) | 0.7 | [1] |
| CD45 | 54 | |
| Vaccinia H1-Related (VHR) | 2.0 |
Note: The racemic nature of this compound should be considered in experimental design and interpretation of results, as one enantiomer may exhibit different activity compared to the other.
Signaling Pathways and Experimental Workflows
Proposed Insulin Signaling Pathway Modulation by this compound
The following diagram illustrates the proposed mechanism by which this compound enhances insulin signaling through the inhibition of PTP1B.
Caption: Proposed mechanism of this compound in enhancing insulin signaling.
Experimental Workflow for Assessing this compound Efficacy
The logical workflow for evaluating the potential of this compound in diabetes and metabolic research is outlined below.
Caption: A logical workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol is adapted from commercially available PTP1B assay kits and can be used to determine the IC50 of this compound.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known PTP1B inhibitor).
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Add 80 µL of the PTP1B enzyme solution (e.g., 25 ng/mL) to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution (e.g., 2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using appropriate software.
In Vitro Glucose Uptake Assay in L6 Myotubes
This protocol outlines a method to assess the effect of this compound on glucose uptake in a relevant cell line.
Materials:
-
Differentiated L6 myotubes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound
-
Insulin
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed L6 myoblasts and differentiate them into myotubes.
-
Serum-starve the differentiated myotubes for 3-4 hours.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Wash the cells with KRH buffer.
-
Add KRH buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for 10 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein concentration in each sample.
In Vivo Efficacy Study in Streptozotocin (STZ)-Induced Diabetic Mice
This protocol provides a framework for evaluating the anti-diabetic effects of this compound in a widely used animal model of Type 1 diabetes.
Materials:
-
Male C57BL/6 mice
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
This compound formulation for in vivo administration
-
Glucometer and glucose test strips
-
Equipment for oral gavage or intraperitoneal injection
Procedure:
-
Induce diabetes in mice by a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in citrate buffer.
-
Confirm hyperglycemia (blood glucose > 250 mg/dL) 3-5 days after STZ injection.
-
Divide the diabetic mice into groups: vehicle control and this compound treatment groups (at least two different doses).
-
Administer this compound or vehicle daily for a predetermined period (e.g., 4 weeks) via oral gavage or IP injection.
-
Monitor blood glucose levels and body weight regularly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose metabolism and insulin sensitivity.
-
At the end of the study, collect blood and tissues (e.g., liver, skeletal muscle, adipose tissue) for biochemical and molecular analysis (e.g., Western blotting for insulin signaling proteins).
Conclusion and Future Directions
This compound presents a compelling profile for further investigation in the context of diabetes and metabolic diseases. Its established role as a PTP1B inhibitor provides a strong mechanistic basis for its potential to enhance insulin sensitivity and improve glycemic control. The provided experimental protocols offer a clear roadmap for researchers to rigorously evaluate its efficacy in both in vitro and in vivo settings.
Future research should focus on:
-
In vivo efficacy studies: Conducting comprehensive studies in various diabetic animal models (e.g., db/db mice for type 2 diabetes) to establish the anti-diabetic effects of this compound.
-
Pharmacokinetics and safety profiling: Determining the pharmacokinetic properties and assessing the toxicological profile of this compound to evaluate its drug-like properties.
-
Enantiomer-specific activity: Separating the racemic mixture and evaluating the individual enantiomers to identify the more active and potentially less toxic isomer.
-
Combination therapies: Investigating the potential synergistic effects of this compound with existing anti-diabetic drugs.
By systematically addressing these research areas, the full therapeutic potential of this compound as a novel agent for the management of diabetes and metabolic disorders can be elucidated.
References
Methodological & Application
(Rac)-RK-682: Application Notes and Protocols for Cell Culture
(Rac)-RK-682 is a potent inhibitor of phosphotyrosine phosphatases (PTPs), crucial enzymes in cellular signaling pathways. This document provides detailed application notes and experimental protocols for researchers and drug development professionals utilizing this compound in cell culture studies. The primary cellular effect of this compound is the induction of cell cycle arrest at the G1 phase, making it a valuable tool for investigating cell cycle regulation and as a potential therapeutic agent.
Introduction
This compound is the racemic mixture of RK-682, a natural product isolated from microbial metabolites. It functions as a broad-spectrum inhibitor of protein tyrosine phosphatases (PTPs). By inhibiting these enzymes, this compound leads to an increase in the phosphotyrosine levels of various cellular proteins, thereby modulating signaling pathways that govern cell growth, differentiation, and apoptosis.[1] Its most well-documented effect is the arrest of the mammalian cell cycle at the G1/S transition phase.[1]
Mechanism of Action
This compound exerts its biological effects by inhibiting the activity of several key phosphotyrosine phosphatases. The primary targets include Protein Tyrosine Phosphatase 1B (PTP1B) and Cell Division Cycle 25B (CDC25B).
-
PTP1B Inhibition: PTP1B is a negative regulator of multiple receptor tyrosine kinase (RTK) signaling pathways, including the insulin (B600854) receptor and epidermal growth factor receptor (EGFR) pathways. Inhibition of PTP1B by this compound enhances the phosphorylation of downstream targets like Insulin Receptor Substrate 1 (IRS-1), leading to the activation of the PI3K/Akt signaling pathway. This can, in some contexts, lead to the activation of the small GTPase Rac1. Furthermore, inhibition of PTP1B has been shown to induce G1/S cell cycle arrest through a pathway involving Cyclin-dependent kinase 3 (Cdk3) and the Retinoblastoma protein (Rb)-E2F signaling axis.[2][3]
-
CDC25B Inhibition: CDC25B is a dual-specificity phosphatase that plays a critical role in cell cycle progression by activating cyclin-dependent kinases (CDKs). Specifically, CDC25A and CDC25B are involved in the G1/S transition.[4] By inhibiting CDC25B, this compound prevents the activation of CDKs required for entry into the S phase, thus contributing to the observed G1 arrest. The downstream effectors of CDC25B at the G1/S transition include CDK2/cyclin E and CDK4/cyclin D complexes.[5][6]
The combined inhibition of these and other PTPs results in a robust G1 cell cycle arrest.
Quantitative Data
The inhibitory activity of this compound against various phosphatases and its effect on cell cycle progression in a human B cell leukemia line are summarized below.
| Target Enzyme/Cell Line | Parameter | Value (µM) | Reference |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | IC50 | 8.6 | |
| Low Molecular Weight PTP (LMW-PTP) | IC50 | 12.4 | |
| Cell Division Cycle 25B (CDC-25B) | IC50 | 0.7 | |
| CD45 | IC50 | 54 | [1] |
| VHR | IC50 | 2.0 | [1] |
| Cell Line | Effect | Concentration | Reference |
| Ball-1 (Human B cell leukemia) | G1/S Arrest | Not specified | [1] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% in in vitro assays. Effective concentrations in cell culture may vary depending on the cell line, culture conditions, and treatment duration.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced G1 Arrest
Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Proliferation
Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or resazurin-based cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or resazurin).
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) and a vehicle control (DMSO) for 24 or 48 hours.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to de-convolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of Phosphotyrosine Levels
Objective: To assess the effect of this compound on the overall phosphotyrosine levels of cellular proteins.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-phosphotyrosine (e.g., 4G10)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in Protocol 2.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phosphotyrosine primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
As a loading control, re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
Troubleshooting
-
Low G1 Arrest Efficiency:
-
Optimize the concentration of this compound and the treatment duration.
-
Ensure the cells are in the logarithmic growth phase before treatment.
-
Check the activity of the this compound compound.
-
-
High Cell Death:
-
The concentration of this compound may be too high. Perform a dose-response curve to find the optimal concentration that induces G1 arrest without significant cytotoxicity.
-
-
Weak Signal in Western Blot:
-
Increase the amount of protein loaded.
-
Optimize the primary and secondary antibody concentrations.
-
Ensure that phosphatase inhibitors were included in the lysis buffer.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of protein tyrosine phosphatases in cell cycle control. The provided protocols offer a framework for investigating its effects on cell viability, cell cycle progression, and protein phosphorylation. Researchers should optimize these protocols for their specific cell lines and experimental conditions to obtain robust and reproducible data. Further investigation into the specific downstream targets of this compound will continue to elucidate its precise mechanism of action and its potential as a therapeutic agent.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A PTP1B-Cdk3 Signaling Axis Promotes Cell Cycle Progression of Human Glioblastoma Cells through an Rb-E2F Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Faculty Collaboration Database - Cyclin D-CDK4/6 functions in cancer. Adv Cancer Res 2020;148:147-169 [fcd.mcw.edu]
- 6. Cyclin D-CDK4 relieves cooperative repression of proliferation and cell cycle gene expression by DREAM and RB - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of (Rac)-RK-682 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
(Rac)-RK-682 is a potent inhibitor of protein tyrosine phosphatases (PTPases), playing a critical role in cell signaling research. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental consistency and safety.
This compound, a racemic mixture of RK-682, has been identified as an inhibitor of several PTPases, including protein tyrosine phosphatase 1B (PTP-1B), low molecular weight protein tyrosine phosphatases (LMW-PTP), and cell division cycle 25B (CDC-25B).[1] Its ability to modulate phosphorylation-dependent signaling pathways makes it a valuable tool in studying cellular processes such as cell cycle progression and metabolic regulation.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Source |
| IC50 (PTP-1B) | 8.6 µM | [1] |
| IC50 (LMW-PTP) | 12.4 µM | [1] |
| IC50 (CDC-25B) | 0.7 µM | [1] |
| Solubility in DMSO | Up to 25 mg/mL | [2] |
| Solubility in Ethanol (B145695) | Up to 10 mg/mL | [2] |
| Solid Storage | -20°C (desiccated) for up to 1 year | [2] |
| Solution Storage | -20°C for up to 1 month | [2] |
Experimental Protocols
Materials and Equipment
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Acclimatization: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Determine the required mass of this compound and volume of DMSO. The molecular weight of this compound is 382.5 g/mol . To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 382.5 g/mol * (1000 mg / 1 g) = 3.825 mg
-
-
Dissolution: Carefully weigh 3.825 mg of this compound and transfer it to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Homogenization: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[2]
Protocol for Preparing a 5 mM Ethanol Stock Solution
-
Acclimatization: Bring the solid this compound and anhydrous ethanol to room temperature.
-
Calculation: To prepare 1 mL of a 5 mM stock solution:
-
Mass (mg) = 5 mmol/L * 1 mL * (1 L / 1000 mL) * 382.5 g/mol * (1000 mg / 1 g) = 1.9125 mg
-
-
Dissolution: Weigh 1.9125 mg of this compound and place it in a sterile microcentrifuge tube. Add 1 mL of anhydrous ethanol.
-
Homogenization: Securely cap the tube and vortex until the compound is fully dissolved.
-
Aliquoting and Storage: Dispense into single-use aliquots and store at -20°C for up to one month.[2]
Note on Solvent Choice: The choice of solvent (DMSO or ethanol) will depend on the experimental system. For cell-based assays, it is crucial to determine the tolerance of the specific cell line to the solvent. The final concentration of the solvent in the culture medium should be kept to a minimum (typically <0.5% for DMSO) to avoid off-target effects.
Safety and Handling
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Consult the material safety data sheet (MSDS) from your supplier for comprehensive safety information.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for the preparation and storage of this compound stock solution.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits PTPases, preventing dephosphorylation and altering signaling.
References
Application Notes and Protocols for (Rac)-RK-682 In Vitro Phosphatase Assay
For Researchers, Scientists, and Drug Development Professionals
(Rac)-RK-682 is a potent inhibitor of protein tyrosine phosphatases (PTPases). These application notes provide a detailed protocol for conducting an in vitro phosphatase assay to characterize the inhibitory activity of this compound against a representative protein tyrosine phosphatase, such as PTP1B, using a colorimetric substrate.
This compound, a racemic mixture of RK-682, has been identified as an inhibitor of several protein tyrosine phosphatases.[1] It demonstrates inhibitory activity against key phosphatases such as protein tyrosine phosphatase 1B (PTP-1B), low molecular weight protein tyrosine phosphatase (LMW-PTP), and cell division cycle 25B (CDC-25B).[1] Understanding its inhibitory profile is crucial for its application in research and as a potential therapeutic agent.
Inhibitory Activity of this compound
The half-maximal inhibitory concentration (IC50) values of this compound against various phosphatases have been determined, showcasing its potency and selectivity.
| Phosphatase | IC50 (µM) |
| PTP-1B | 8.6 |
| LMW-PTP | 12.4 |
| CDC-25B | 0.7 |
| CD45 | 54 |
| VHR | 2.0 |
Data compiled from multiple sources.[1][2]
Experimental Protocol: In Vitro Phosphatase Assay Using p-Nitrophenyl Phosphate (B84403) (pNPP)
This protocol outlines a colorimetric in vitro assay to determine the inhibitory effect of this compound on a selected protein tyrosine phosphatase (e.g., PTP1B). The assay measures the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP), which results in the formation of a yellow product, p-nitrophenol, detectable at 405 nm.[3][4]
Materials and Reagents
-
Recombinant human PTP1B (or other target phosphatase)
-
This compound
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
NaOH (for stopping the reaction)
Experimental Workflow Diagram
Caption: Workflow for the in vitro phosphatase assay with this compound.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in assay buffer to achieve a range of desired concentrations.
-
Dilute the PTP1B enzyme to the working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Prepare a stock solution of pNPP in the assay buffer.
-
-
Assay Protocol:
-
Add 20 µL of the various dilutions of this compound to the wells of a 96-well plate. Include controls with DMSO alone for 0% inhibition and a blank with no enzyme for background correction.
-
Add 60 µL of the diluted PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the phosphatase reaction by adding 20 µL of the pNPP solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure sufficient product formation without substrate depletion.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Context
Protein tyrosine phosphatases, such as PTP1B, are critical negative regulators of intracellular signaling pathways, including the insulin (B600854) signaling pathway. By dephosphorylating activated receptors and downstream signaling proteins, PTPs attenuate the signal. Inhibitors like this compound can block this dephosphorylation, thereby prolonging the signaling cascade.
Caption: Inhibition of PTP1B by this compound in the insulin signaling pathway.
This protocol provides a robust framework for the in vitro characterization of this compound and similar phosphatase inhibitors. For more specific applications, further optimization of assay conditions may be required. General protocols for various phosphatase assays, including those using radiolabeled substrates or alternative colorimetric methods like the malachite green assay, can also be adapted.[4][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Inhibition of PTP1B by (Rac)-RK-682
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several signaling pathways, most notably the insulin (B600854) and leptin signaling cascades. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, making it a significant therapeutic target for type 2 diabetes and obesity. (Rac)-RK-682 is a known inhibitor of protein tyrosine phosphatases and has been identified as a potent inhibitor of PTP1B. These application notes provide detailed information on the optimal concentration of this compound for PTP1B inhibition, experimental protocols for assessing this inhibition, and diagrams of the relevant signaling pathway and experimental workflow.
Optimal Concentration of this compound for PTP1B Inhibition
The optimal concentration for inhibiting PTP1B with this compound is typically determined by its half-maximal inhibitory concentration (IC50). The reported IC50 values for this compound against PTP1B exhibit some variability, which is common in biological assays due to differing experimental conditions. The IC50 values generally fall within the low micromolar range. For initial experiments, a concentration range of 1 µM to 20 µM is recommended to effectively inhibit PTP1B activity.
Quantitative Data Summary
| Inhibitor | Target | IC50 (µM) | Reference Compound |
| This compound | PTP1B | 4.4 - 10.4 | Ursolic Acid (IC50 ≈ 3.6 µM) |
Signaling Pathway
PTP1B is a key negative regulator of the insulin signaling pathway. Upon insulin binding to its receptor, the receptor autophosphorylates on tyrosine residues, initiating a downstream signaling cascade. PTP1B acts by dephosphorylating the activated insulin receptor and its substrate (IRS-1), thus terminating the signal. Inhibition of PTP1B by compounds like this compound is expected to enhance and prolong insulin signaling.
Caption: PTP1B's role in negative regulation of the insulin signaling pathway.
Experimental Protocols
This section provides a detailed protocol for an in vitro assay to determine the inhibitory effect of this compound on PTP1B activity using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials and Reagents
-
Recombinant human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow Diagram
Caption: Workflow for determining PTP1B inhibition by this compound.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C. Add DTT fresh on the day of the experiment.
-
Dilute the stock solution of recombinant human PTP1B to a final concentration of 0.1 µg/µL in Assay Buffer. Keep on ice.
-
Prepare a 100 mM stock solution of pNPP in deionized water.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations for testing (e.g., from 0.1 µM to 100 µM).
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the following in order:
-
50 µL of Assay Buffer.
-
10 µL of the desired concentration of this compound or vehicle (DMSO for control).
-
20 µL of the diluted PTP1B enzyme solution.
-
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of 100 mM pNPP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M NaOH to each well. The development of a yellow color indicates the formation of p-nitrophenol.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of PTP1B inhibition for each concentration of this compound using the following formula:
-
Sample: Well containing PTP1B, pNPP, and this compound.
-
Control: Well containing PTP1B, pNPP, and vehicle (DMSO).
-
Blank: Well containing Assay Buffer, pNPP, and vehicle (DMSO), but no enzyme.
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of PTP1B activity, by fitting the data to a dose-response curve.
-
Conclusion
This compound is an effective inhibitor of PTP1B, with an optimal concentration for significant inhibition in the low micromolar range. The provided protocol offers a reliable method for assessing its inhibitory activity. Understanding the role of PTP1B in signaling pathways and having a robust experimental workflow are crucial for researchers investigating novel therapeutics for metabolic diseases.
Application Notes and Protocols for (Rac)-RK-682 Treatment in Cell Cycle Arrest
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (Rac)-RK-682 to induce cell cycle arrest. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format for ease of interpretation.
Application Notes
This compound is a potent inhibitor of protein tyrosine phosphatases (PTPases), playing a crucial role in cell cycle regulation.[1] Isolated from microbial metabolites, this compound, chemically identified as 3-hexadecanoyl-5-hydroxymethyl-tetronic acid, has been demonstrated to arrest mammalian cell cycle progression specifically at the G1 phase by inhibiting the G1/S transition.[1]
The primary mechanism of action for this compound involves the inhibition of the Cdc25A phosphatase. Cdc25A is a dual-specificity phosphatase that is essential for the activation of cyclin-dependent kinases (CDKs) that drive the cell cycle from the G1 to the S phase. Specifically, Cdc25A activates the Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes by removing inhibitory phosphate (B84403) groups. By inhibiting Cdc25A, this compound maintains these CDK complexes in an inactive state, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and blocking the transcription of genes required for DNA synthesis. This leads to an accumulation of cells in the G1 phase of the cell cycle.
Quantitative Data Summary
The inhibitory activity of this compound against various protein tyrosine phosphatases has been quantified, providing insight into its specificity.
| Phosphatase Target | IC50 (µM) | Reference |
| CD45 | 54 | [1] |
| VHR | 2.0 | [1] |
Representative Cell Cycle Distribution Data after this compound Treatment
The following table provides a representative example of the expected dose-dependent effect of this compound on the cell cycle distribution of a typical cancer cell line after a 24-hour treatment. Note: These are hypothetical data to illustrate the expected outcome. Optimal concentrations and treatment durations should be determined empirically for each cell line.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45 | 30 | 25 |
| This compound (10 µM) | 60 | 20 | 20 |
| This compound (25 µM) | 75 | 10 | 15 |
| This compound (50 µM) | 85 | 5 | 10 |
Experimental Protocols
Protocol 1: Induction of G1 Cell Cycle Arrest using this compound
This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce G1 phase cell cycle arrest.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Complete cell culture medium appropriate for the cell line
-
Mammalian cell line of interest (e.g., HeLa, MCF-7, Jurkat)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 1 x 10^5 to 5 x 10^5 cells per well in a 6-well plate in 2 mL of complete culture medium.
-
For suspension cells, seed 5 x 10^5 to 1 x 10^6 cells per well in a 6-well plate in 2 mL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Treatment of Cells:
-
On the day of the experiment, prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).
-
It is recommended to perform a dose-response and a time-course experiment to determine the optimal conditions for the specific cell line.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Carefully aspirate the old medium from the wells (for adherent cells) and add 2 mL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 12, 24, or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Harvesting:
-
Adherent cells:
-
Aspirate the culture medium.
-
Wash the cells once with 1-2 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 1 mL of complete medium.
-
Transfer the cell suspension to a labeled 1.5 mL microcentrifuge tube.
-
-
Suspension cells:
-
Transfer the cell suspension directly from the well to a labeled 1.5 mL microcentrifuge tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Proceed to Protocol 2 for cell cycle analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes the staining of this compound-treated cells with propidium (B1200493) iodide (PI) for the analysis of DNA content and cell cycle distribution by flow cytometry.
Materials:
-
Harvested cell pellets from Protocol 1
-
Ice-cold 70% ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
PI/RNase A Staining Solution (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Wash the cell pellet once with 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Completely aspirate the supernatant.
-
Resuspend the cell pellet by gently vortexing or flicking the tube.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. This helps to prevent cell clumping.
-
Incubate the cells for at least 2 hours at 4°C. For longer storage, cells can be kept at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cells once with 1 mL of PBS and centrifuge again.
-
Aspirate the supernatant completely.
-
Resuspend the cell pellet in 300-500 µL of the PI/RNase A Staining Solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a laser and filter combination appropriate for PI detection (e.g., 488 nm excitation, ~610 nm emission).
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Signaling pathway of G1/S phase transition and inhibition by this compound.
Caption: Experimental workflow for analyzing cell cycle arrest induced by this compound.
References
Application Notes and Protocols for (Rac)-RK-682 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
(Rac)-RK-682 is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs), making it a valuable tool for studying the role of PTPs in various cellular processes. This document provides detailed application notes and protocols for the use of this compound in cell-based assays.
This compound, a racemic mixture of RK-682, is an inhibitor of several protein tyrosine phosphatases, including PTP1B, low molecular weight protein tyrosine phosphatases (LMW-PTP), and cell division cycle 25B (CDC-25B).[1] It has been demonstrated to arrest mammalian cell cycle progression at the G1 phase.[2][3] Originally isolated from microbial metabolites, this compound serves as a crucial tool for investigating signal transduction pathways regulated by protein dephosphorylation.[2]
Mechanism of Action
This compound acts as a competitive inhibitor of PTPs, which are critical regulators of signaling pathways involved in cell growth, differentiation, and metabolism.[4] By inhibiting PTPs, this compound leads to an increase in the phosphotyrosine levels of cellular proteins, thereby modulating downstream signaling events.[2] Notably, it has been shown to inhibit the dephosphorylation activity of CD45 and VHR in vitro.[2][4] Unlike some other phosphatase inhibitors that arrest the cell cycle at the G2/M phase, RK-682 specifically blocks the G1/S transition.[2]
Quantitative Data
The inhibitory activity of this compound against various phosphatases has been characterized, with the following IC50 values reported:
| Target Phosphatase | IC50 Value (µM) | Reference |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 | [1] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [1] |
| Cell Division Cycle 25B (CDC-25B) | 0.7 | [1] |
| CD45 | 54 | [2][4] |
| VHR | 2.0 | [2][4] |
| Phospholipase A2 (PLA2) | 16 | [5] |
| HIV-1 Protease | 84 | [5] |
| Heparanase | 17 | [5] |
Experimental Protocols
General Handling and Preparation of this compound Stock Solution
Proper handling and storage of this compound are crucial for maintaining its activity.
-
Reconstitution: this compound is soluble in DMSO (up to 25 mg/ml) and ethanol (B145695) (up to 10 mg/ml).[5] For cell-based assays, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Storage: The powdered form should be stored at -20°C.[5] The reconstituted stock solution in DMSO or ethanol can be stored at -20°C for up to 3 months.[5] Avoid repeated freeze-thaw cycles.
-
Working Solution: Prepare fresh dilutions of the stock solution in a complete cell culture medium before each experiment. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is designed to investigate the G1/S phase arrest induced by this compound.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis of Protein Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of specific proteins in response to this compound treatment.
Materials:
-
Cells of interest
-
6-well plates or larger culture dishes
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat them with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Disclaimer: this compound is for research use only and not for human or diagnostic use.[1][3] Researchers should exercise caution, particularly regarding its potential as a promiscuous inhibitor, and consider appropriate controls in their experimental design.[5] The formation of metal complexes with this compound can affect its phosphatase inhibitory activity, so care should be taken when using it in the presence of metal salts.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RK-682 | Protein Tyrosine Phosphatase Inhibitor [stressmarq.com]
- 4. RK-682, protein tyrosine phosphatase (PTP) inhibitor (CAS 150627-37-5) | Abcam [abcam.com]
- 5. msesupplies.com [msesupplies.com]
- 6. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: (Rac)-RK-682 for Studying Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682 is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPases).[1][2] Isolated from microbial metabolites, this compound has emerged as a valuable tool for studying the intricate roles of tyrosine phosphorylation in various cellular processes.[2] Its ability to inhibit specific PTPases leads to an increase in the tyrosine phosphorylation of target proteins, thereby modulating downstream signaling cascades. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying signaling pathways, with a particular focus on its potential application in investigating Rac/Rho GTPase-mediated processes.
Mechanism of Action
This compound, the racemic mixture of RK-682, functions as a competitive inhibitor of several protein tyrosine phosphatases. By blocking the activity of these enzymes, it prevents the dephosphorylation of key signaling proteins, leading to their sustained activation or altered function. This modulation of the phosphotyrosine landscape within the cell affects numerous signaling pathways that govern cell proliferation, differentiation, migration, and apoptosis. One of the key consequences of RK-682 treatment is the arrest of the cell cycle at the G1/S transition phase.[2]
Data Presentation
The inhibitory activity of this compound against various protein tyrosine phosphatases has been quantified, providing researchers with crucial data for experimental design.
| Target Phosphatase | IC50 Value (µM) | Reference |
| Cell Division Cycle 25B (CDC-25B) | 0.7 | [1] |
| Vaccinia H1-Related (VHR) | 2.0 | [2] |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 | [1] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [1] |
| CD45 | 54 | [2] |
Application in Studying Signaling Pathways
MAPK/ERK Signaling
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell growth and proliferation. The activity of this pathway is tightly controlled by a balance of protein kinases and phosphatases. This compound, by inhibiting PTPases that dephosphorylate components of the MAPK/ERK cascade, can be used to study the downstream consequences of sustained pathway activation.
Potential Application in Rac/Rho GTPase Signaling
While direct studies explicitly detailing the use of this compound to investigate Rac and Rho GTPase signaling are not extensively documented, its mechanism of action suggests a strong potential for such applications. The Rac and Rho families of small GTPases are master regulators of the actin cytoskeleton, cell polarity, and cell migration. Their activity is intricately regulated by post-translational modifications, including phosphorylation.
Protein tyrosine phosphatases are known to dephosphorylate key regulators and effectors of Rac and Rho signaling, such as focal adhesion kinase (FAK) and Src family kinases. By inhibiting these PTPases, this compound can be used to probe how increased tyrosine phosphorylation affects:
-
Actin Cytoskeleton Dynamics: Investigating changes in stress fiber formation, lamellipodia, and filopodia.
-
Cell Migration and Invasion: Assessing the impact on cell motility in wound healing or cancer cell invasion assays.
-
Cell Adhesion: Studying the formation and disassembly of focal adhesions.
The following diagram illustrates the potential points of intervention for this compound in the context of Rac/Rho signaling.
Caption: Potential mechanism of this compound in Rac/Rho signaling.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study its effects on cellular signaling.
Protocol 1: Western Blot Analysis of Protein Phosphorylation
This protocol allows for the qualitative and semi-quantitative analysis of changes in protein tyrosine phosphorylation following treatment with this compound.
Materials:
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1-50 µM) for the desired duration (e.g., 1-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK or anti-phospho-FAK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
-
References
Application Notes and Protocols for Enhancing Intracellular Delivery of (Rac)-RK-682
Introduction
(Rac)-RK-682 is a potent inhibitor of several protein tyrosine phosphatases (PTPs), including PTP1B, low molecular weight PTP (LMW-PTP), and notably, the cell division cycle 25B (Cdc25B) phosphatase.[1] By inhibiting these enzymes, particularly Cdc25B, RK-682 can arrest the cell cycle progression at the G1 phase, making it a valuable tool for cancer research and a potential therapeutic agent.[2] However, the utility of this compound in cell-based assays and in vivo studies is significantly hampered by its limited cell permeability. This document provides detailed application notes and protocols for two common nanoparticle-based delivery strategies—liposomal encapsulation and polymeric nanoparticles—to overcome this limitation and enhance the intracellular bioavailability of this compound.
Target Signaling Pathway: Cdc25B and Cell Cycle Regulation
This compound exerts its cell cycle inhibitory effects primarily through the inhibition of Cdc25B phosphatase. Cdc25B is a critical regulator of the G2/M transition in the cell cycle. It activates the Cyclin B-Cdk1 complex by removing inhibitory phosphate (B84403) groups from Cdk1.[2][3] Inhibition of Cdc25B by RK-682 prevents the activation of Cdk1, leading to cell cycle arrest and preventing entry into mitosis. Understanding this pathway is crucial for designing experiments to evaluate the efficacy of RK-682 delivery.
Strategy 1: Liposomal Encapsulation of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the hydrophobic RK-682, a formulation where the compound is entrapped within the lipid bilayer is ideal. This strategy can improve solubility, stability, and cellular uptake.
Illustrative Data Presentation
The following table illustrates how to present characterization data for a liposomal RK-682 formulation.
| Formulation ID | Lipid Composition (molar ratio) | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| Lipo-RK682-01 | DPPC:Cholesterol (2:1) | 135.2 ± 4.1 | 0.18 ± 0.02 | -25.8 ± 1.5 | 85.3 ± 5.2 |
| Lipo-RK682-02 | DSPC:Cholesterol (2:1) | 128.9 ± 3.7 | 0.15 ± 0.03 | -29.4 ± 2.1 | 91.7 ± 4.8 |
| Lipo-RK682-03 | DPPC:Cholesterol:DSPE-PEG(2000) (2:1:0.1) | 142.5 ± 5.3 | 0.21 ± 0.02 | -18.1 ± 1.9 | 82.1 ± 6.1 |
Note: This table contains example data for illustrative purposes.
Experimental Workflow: Liposome (B1194612) Formulation and Characterization
Protocol 1: Thin-Film Hydration Method for Liposomal RK-682
This protocol describes the preparation of liposomes containing this compound using the thin-film hydration method, a widely used technique for encapsulating hydrophobic drugs.[4]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DPPC, cholesterol (e.g., at a 2:1 molar ratio), and this compound in chloroform in a round-bottom flask. A typical starting drug-to-lipid ratio is 1:10 (w/w).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask under vacuum at a temperature above the lipid transition temperature (Tc of DPPC is 41 °C) to form a thin, uniform lipid film on the inner wall.
-
Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed (e.g., 50 °C) PBS (pH 7.4).
-
Vortex the flask for 15-30 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication/Extrusion):
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. Keep the sample on ice to prevent lipid degradation.
-
For a more uniform size distribution, extrude the suspension 10-20 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the lipid's Tc.
-
-
Purification:
-
To remove unencapsulated RK-682, dialyze the liposome suspension against PBS at 4 °C for 24 hours with several buffer changes.
-
Protocol 2: Determination of Encapsulation Efficiency (EE%)
Procedure:
-
Disrupt a known volume of the purified liposome suspension by adding a lysis agent (e.g., Triton X-100 or methanol). This releases the encapsulated drug.
-
Quantify the total amount of RK-682 in the lysed sample using High-Performance Liquid Chromatography (HPLC). This is the 'Total Drug'.
-
Separately, determine the amount of 'Free Drug' in the non-purified liposome suspension by separating the liposomes from the aqueous phase via ultracentrifugation or size-exclusion chromatography.[5][6]
-
Calculate the EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Strategy 2: Polymeric Nanoparticle Formulation
Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles that encapsulate drugs. PLGA nanoparticles can protect the drug from degradation and provide sustained release, making them another excellent option for improving RK-682 delivery.
Illustrative Data Presentation
The following table shows example data for the characterization and efficacy of PLGA-based RK-682 nanoparticles.
| Formulation ID | Polymer | Mean Diameter (nm) ± SD | Drug Loading (%) ± SD | IC50 in HeLa cells (µM) ± SD |
| Free RK-682 | N/A | N/A | N/A | 45.8 ± 3.5 |
| PLGA-RK682-A | PLGA (50:50) | 180.4 ± 6.2 | 8.1 ± 0.7 | 12.3 ± 1.1 |
| PLGA-RK682-B | PLGA (75:25) | 175.9 ± 5.8 | 7.5 ± 0.9 | 14.7 ± 1.4 |
| PEG-PLGA-RK682 | PEG-PLGA (50:50) | 195.3 ± 7.1 | 6.9 ± 0.6 | 10.5 ± 0.9 |
Note: This table contains example data for illustrative purposes.
Protocol 3: Emulsion-Solvent Evaporation Method for PLGA Nanoparticles
This is a common method for preparing drug-loaded polymeric nanoparticles.
Materials:
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and this compound in DCM.
-
-
Emulsification:
-
Add the organic phase dropwise to an aqueous solution of PVA while stirring vigorously.
-
Sonicate the mixture on ice using a probe sonicator to form a fine oil-in-water (o/w) emulsion. The sonication energy and time will influence the final particle size.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, which leads to the formation of solid nanoparticles.
-
-
Washing and Collection:
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g for 20 minutes at 4 °C).
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet by vortexing and sonication, then repeat the centrifugation.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticles can be lyophilized (freeze-dried), often with a cryoprotectant like sucrose (B13894) or trehalose.
-
Protocol 4: In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to compare the cytotoxic effects of free RK-682 versus nanoparticle-encapsulated RK-682, thereby assessing the delivery efficiency.
Materials:
-
HeLa cells (or another suitable cancer cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well plates
-
Free this compound (dissolved in DMSO)
-
RK-682 loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of free RK-682 and RK-682 nanoparticles in culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for both free and encapsulated RK-682. A lower IC50 for the nanoparticle formulation indicates enhanced delivery and efficacy.
-
References
- 1. Studies of nanoparticle delivery with in vitro bio-engineered microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 5. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (Rac)-RK-682 Insolubility
For researchers, scientists, and drug development professionals utilizing (Rac)-RK-682, its poor solubility in aqueous media presents a significant experimental hurdle. This guide provides troubleshooting strategies and detailed protocols to overcome this challenge, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the recommended first step?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. The standard procedure is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for this purpose. From this stock, you can make serial dilutions into your final aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is minimal (typically <0.5% v/v) to avoid impacting the biological system.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What can I do to prevent this?
A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Optimize Dilution Technique: Add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.
-
Use a Co-solvent: Incorporating a small amount of a less polar, water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final aqueous medium can improve solubility.
-
Employ Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Tween® 20 or Triton™ X-100 can help maintain the compound's solubility in aqueous solutions.
Q3: Can I use heating or sonication to dissolve this compound?
A3: Gentle heating (e.g., a 37°C water bath) and sonication can be effective in dissolving stubborn compounds. However, the thermal stability of this compound should be considered. Prolonged or excessive heating can lead to degradation. It is advisable to use these methods in short bursts and visually inspect the solution for any signs of degradation, such as a color change.
Data Presentation: this compound Properties
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₆O₅ | |
| Molecular Weight | 368.51 g/mol | |
| Appearance | Solid | |
| Aqueous Solubility | Poor | |
| Organic Solvent Solubility | Soluble in DMSO, ethanol, methanol, DMF, heptane, and xylene. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in downstream experiments.
Materials:
-
This compound powder
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Dimethyl sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes
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Vortex mixer
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Calibrated micropipettes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in short bursts can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Troubleshooting Precipitation Upon Dilution
Objective: To identify an optimal buffer composition to prevent this compound precipitation upon dilution from a DMSO stock.
Materials:
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This compound DMSO stock solution (from Protocol 1)
-
Aqueous buffers (e.g., PBS, TRIS)
-
Co-solvents (e.g., ethanol, PEG 400)
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Surfactants (e.g., Tween® 20, Triton™ X-100)
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96-well plate
-
Plate reader for turbidity measurement (optional)
Procedure:
-
pH Adjustment (for ionizable compounds): If the structure of this compound suggests it may have ionizable groups, prepare a series of buffers with varying pH values. Test the solubility of a small aliquot of the DMSO stock in each buffer.
-
Co-solvent Screening: Prepare a series of aqueous buffers containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% ethanol).
-
Surfactant Screening: Prepare a series of aqueous buffers containing different concentrations of a surfactant (e.g., 0.01%, 0.05%, 0.1% Tween® 20).
-
Test Dilutions: In a 96-well plate, add your various buffer formulations to different wells.
-
Carefully add a small, consistent volume of the this compound DMSO stock to each well to achieve the desired final concentration.
-
Mix gently and let the plate sit at room temperature for 30 minutes.
-
Visually inspect each well for signs of precipitation. For a more quantitative measure, read the absorbance at 600 nm (A600) using a plate reader to assess turbidity.
-
The buffer formulation that results in the clearest solution (lowest A600) is the most suitable for your experiment.
Signaling Pathways and Experimental Workflows
This compound is an inhibitor of several protein tyrosine phosphatases (PTPs), including Protein Tyrosine Phosphatase 1B (PTP1B), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), and Cell Division Cycle 25B (CDC25B). Understanding the signaling pathways these enzymes regulate is crucial for interpreting experimental results.
Preventing (Rac)-RK-682 precipitation in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of (Rac)-RK-682 precipitation in cell culture.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Cell Culture Medium
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Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
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Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment like cell culture medium, where its solubility is significantly lower. The following steps can help prevent this:
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Reduce Final Concentration: The most common reason for precipitation is exceeding the aqueous solubility of this compound. Try lowering the final working concentration in your experiment.
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Optimize Dilution Technique: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of medium. Add the compound dropwise while gently swirling the medium to ensure rapid and even dispersion.
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Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Many compounds are less soluble at lower temperatures.
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Control Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and can also affect compound solubility.
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Issue: this compound Precipitates Over Time in the Incubator
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Question: My this compound solution is clear initially, but after a few hours in the incubator, I observe a precipitate. What could be the cause?
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Answer: Delayed precipitation can be caused by several factors related to the incubator environment and the composition of the cell culture medium.
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Interaction with Media Components: this compound, being a hydrophobic molecule, may interact with components in the culture medium, especially proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes over time. Consider reducing the serum percentage if your experiment allows, or switching to a serum-free medium formulation.
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pH and Temperature Shifts: The controlled environment of a cell culture incubator (37°C, 5% CO2) maintains a specific pH and temperature. Fluctuations in these parameters when the culture vessel is removed from the incubator can affect compound solubility. Minimize the time your cultures are outside the incubator.
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Media Evaporation: Over longer experiments, evaporation of the culture medium can increase the concentration of all solutes, including this compound, potentially pushing it beyond its solubility limit. Ensure proper humidification of the incubator and use appropriate culture plates or flasks with tight-fitting lids.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in several organic solvents. For cell culture applications, dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent. It is also soluble in ethanol, methanol, and DMF.[1] When preparing your stock solution, ensure the compound is completely dissolved. Gentle warming and vortexing can aid dissolution.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Store stock solutions of this compound at -20°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the typical working concentration for this compound in cell culture experiments?
A3: The effective working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on its IC50 values against its known targets, a starting concentration range of 1 µM to 20 µM is a reasonable starting point for most cell-based assays.[2] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: Can I use the calcium salt form of RK-682 in my cell culture experiments?
A4: While a calcium salt form of RK-682 exists, it is reported to be less soluble than the free acid form. Therefore, for cell culture applications where maintaining solubility is critical, the free acid form of this compound is generally recommended.
Data Presentation
Table 1: Chemical Properties and Solubility of this compound
| Property | Value |
| Molecular Formula | C₂₁H₃₆O₅ |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 154639-24-4 |
| Solubility | DMSO (up to 25 mg/mL), Ethanol (up to 10 mg/mL), Methanol, DMF. Poor water solubility.[1] |
| Storage | Store at -20°C |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ |
| PTP-1B | 8.6 µM |
| LMW-PTP | 12.4 µM |
| CDC-25B | 0.7 µM |
(Data obtained from supplier information)[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
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Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.685 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming at 37°C for a few minutes may be necessary to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under standard culture conditions.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (e.g., DMEM/F12 with 10% FBS), pre-warmed to 37°C
-
Sterile 96-well clear-bottom cell culture plate
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in your pre-warmed complete cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
In a sterile 96-well plate, add 200 µL of each dilution to triplicate wells.
-
Include a control well containing medium with the same final concentration of DMSO as your highest this compound concentration.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film) at several time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).
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The highest concentration that remains clear throughout the 24-hour period is the maximum soluble concentration for your experimental conditions.
-
Visualizations
References
(Rac)-RK-682 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for the off-target effects of (Rac)-RK-682, a known inhibitor of several protein tyrosine phosphatases (PTPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound is a competitive inhibitor of several protein tyrosine phosphatases. Its inhibitory activity varies across different phosphatases, indicating a degree of promiscuity. The most commonly cited targets are members of the PTP and dual-specificity phosphatase (DSP) families.
Q2: My experimental phenotype is different from what I expected based on the primary target's known function. Could this be due to off-target effects?
A2: Yes, this is a strong possibility. This compound is known to inhibit multiple phosphatases, and it may also interact with other, uncharacterized proteins. An unexpected phenotype is a key indicator that off-target effects might be contributing to your observations. It is crucial to perform control experiments to validate that the observed effect is a direct result of inhibiting the intended target.
Q3: How can I be sure that this compound is engaging my target protein in the cell?
A3: Direct target engagement in a cellular context can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of a protein in the presence of a ligand. Increased thermal stability of your target protein in cells treated with this compound would be strong evidence of direct binding.
Q4: Are there commercially available inactive analogs of this compound to use as a negative control?
A4: Currently, there is no widely available, validated inactive analog of this compound. An ideal inactive analog would be structurally very similar to RK-682 but would not inhibit the target phosphatase due to a specific modification that prevents binding to the active site. In the absence of such a tool, it is essential to use a combination of other orthogonal control strategies to build a strong case for on-target activity.
Q5: What are the best orthogonal approaches to validate a phenotype observed with this compound?
Data Presentation: this compound Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various phosphatases. Note that these values can vary depending on the specific assay conditions.
| Target Phosphatase | IC50 (µM) | Reference |
| Cell Division Cycle 25B (CDC25B) | 0.7 | |
| Vaccinia H1-Related (VHR) | 2.0 | |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6 | |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 | |
| CD45 | 54 |
Experimental Protocols
Here are detailed methodologies for key experiments to control for and understand the off-target effects of this compound.
Protocol 1: In Vitro Phosphatase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a panel of purified phosphatases to understand its selectivity profile.
Methodology:
-
Phosphatase Panel Selection: Choose a panel of purified protein tyrosine phosphatases and dual-specificity phosphatases. Include the intended target and other closely related family members.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
Phosphatase Assay:
-
Use a suitable substrate for each phosphatase. A common and versatile substrate is p-nitrophenyl phosphate (B84403) (pNPP), which produces a colorimetric signal upon dephosphorylation. Alternatively, fluorescent substrates like DiFMUP can be used for higher sensitivity.
-
Pre-incubate each phosphatase with the different concentrations of this compound for 15-30 minutes at room temperature in the assay buffer.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction kinetics by measuring the absorbance (for pNPP) or fluorescence at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (e.g., DMSO).
-
Plot the normalized velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each phosphatase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to the target protein in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with this compound at a relevant concentration (e.g., 5-10 times the IC50) or with a vehicle control for 1-2 hours.
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Include an unheated control.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
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For each temperature, normalize the band intensity to the unheated control.
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Plot the normalized soluble protein fraction against the temperature for both the vehicle- and RK-682-treated samples. A rightward shift in the melting curve for the RK-682-treated sample indicates stabilization of the target protein upon ligand binding.
-
Protocol 3: Orthogonal Validation using siRNA-mediated Knockdown
Objective: To determine if the phenotype observed with this compound treatment can be replicated by reducing the expression of the target protein.
Methodology:
-
siRNA Transfection:
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Select at least two independent siRNA sequences targeting the mRNA of your protein of interest. Use a non-targeting (scrambled) siRNA as a negative control.
-
Transfect the cells with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Validation of Knockdown:
-
After 48-72 hours post-transfection, harvest a subset of the cells to validate the knockdown efficiency.
-
Assess the target protein levels by Western blotting or mRNA levels by qRT-PCR. Aim for at least 70% reduction in protein expression.
-
-
Phenotypic Assay:
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In parallel, subject the remaining transfected cells to the same phenotypic assay where you observed the effect of this compound.
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Include a positive control of non-transfected cells treated with this compound.
-
-
Data Analysis:
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Compare the phenotype of the cells with target protein knockdown to the phenotype of cells treated with this compound and the scrambled siRNA control. If the phenotypes are consistent, it provides strong evidence that the effect of RK-682 is on-target.
-
Visualizations
Signaling Pathway and Control Logic
Caption: Logical workflow for validating on-target effects of this compound.
Experimental Workflow for Off-Target Validation
Caption: Key experimental steps to validate this compound's effects.
Dealing with the promiscuous inhibition of (Rac)-RK-682
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (Rac)-RK-682, a known protein tyrosine phosphatase (PTPase) inhibitor. Due to its potential for promiscuous inhibition, this guide offers troubleshooting protocols and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when working with this compound, focusing on its off-target effects and aggregate-based inhibition.
FAQs
Q1: My experimental results with this compound are inconsistent or show inhibition of unexpected targets. What could be the cause?
A1: Inconsistent results or inhibition of unexpected targets are often due to the promiscuous nature of this compound. At micromolar concentrations, it can form colloidal aggregates that non-specifically inhibit various proteins.[1][2][3] This inhibition is not based on a specific 1:1 interaction with the enzyme's active site but rather on the sequestration of the enzyme by these aggregates.[4][5]
Q2: How can I determine if the observed inhibition by this compound in my assay is specific or a result of promiscuous inhibition?
A2: A straightforward method to differentiate between specific and aggregate-based inhibition is to perform your assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-20, at a low concentration (e.g., 0.01-0.1%).[2][4][6] If the inhibitory effect of this compound is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that the inhibition is due to aggregation.[2][3]
Q3: What is the proposed mechanism behind the promiscuous inhibition of this compound?
A3: The promiscuous inhibition of this compound is attributed to its ability to self-associate and form aggregates in aqueous solutions, a characteristic of many promiscuous inhibitors.[1][5] These aggregates can then sequester and partially unfold enzymes, leading to a loss of their catalytic activity.[7] This mechanism is distinct from the specific, competitive inhibition observed with true inhibitors that bind directly to the active site.
Q4: Are there any specific experimental conditions that might promote the promiscuous behavior of this compound?
A4: Yes, several factors can influence the aggregation and promiscuous inhibition of this compound. High concentrations of the compound are more likely to lead to aggregate formation.[1] Additionally, the presence of divalent cations, such as magnesium, can impact its inhibitory activity.[1] Therefore, it is crucial to carefully control the concentration of this compound and the composition of your assay buffer.
Q5: Besides PTPases, what other enzymes are known to be inhibited by this compound?
A5: this compound has been reported to inhibit other enzymes, including phospholipase A2 (PLA2), HIV-1 protease, and heparanase, which highlights its promiscuous nature.[8]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of this compound against various enzymes. This data can help researchers assess the potential for off-target effects in their experiments.
Table 1: IC50 Values for Protein Tyrosine Phosphatases
| Phosphatase | IC50 (µM) | Reference |
| VHR | 2.0 | [9] |
| CDC-25B | 0.7 | [10] |
| PTP-1B | 8.6 | [10] |
| LMW-PTP | 12.4 | [10] |
| CD45 | 54 | [9] |
Table 2: IC50 Values for Other Enzymes
| Enzyme | IC50 (µM) | Reference |
| Phospholipase A2 (PLA2) | 16 | [8] |
| Heparanase | 17 | [8] |
| HIV-1 protease | 84 | [8] |
Experimental Protocols
Protocol 1: Detergent-Based Assay to Test for Promiscuous Inhibition
This protocol is designed to determine if the observed inhibition by this compound is due to the formation of aggregates.
Materials:
-
This compound stock solution (dissolved in DMSO or ethanol)[8]
-
Target enzyme and substrate
-
Assay buffer
-
Non-ionic detergent stock solution (e.g., 10% Triton X-100)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare two sets of reactions: one with and one without detergent.
-
For the "no detergent" set:
-
Add assay buffer to the wells.
-
Add the desired concentration of this compound or vehicle control (DMSO/ethanol).
-
Add the target enzyme and incubate for a pre-determined time (e.g., 5-15 minutes).
-
Initiate the reaction by adding the substrate.
-
-
For the "with detergent" set:
-
Prepare an assay buffer containing a final concentration of 0.01-0.1% Triton X-100.
-
Repeat the steps from the "no detergent" set using the detergent-containing buffer.
-
-
Monitor the reaction progress using a plate reader at the appropriate wavelength.
-
Analyze the data: Compare the percentage of inhibition by this compound in the presence and absence of detergent. A significant decrease in inhibition in the presence of detergent indicates promiscuous, aggregate-based inhibition.[2][3]
Visualizations
The following diagrams illustrate key concepts related to the promiscuous inhibition of this compound.
Caption: Specific vs. Promiscuous Inhibition by this compound.
Caption: Troubleshooting workflow for suspected promiscuous inhibition.
Caption: Known targets and off-targets of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of detergent on "promiscuous" inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.docking.org [files.docking.org]
- 8. msesupplies.com [msesupplies.com]
- 9. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Optimizing (Rac)-RK-682 incubation time for maximal effect
Welcome to the technical support center for (Rac)-RK-682. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for the maximal effect of this potent protein tyrosine phosphatase (PTPase) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a microbial metabolite that functions as a potent inhibitor of protein tyrosine phosphatases (PTPases).[1] It is the racemic mixture of RK-682. Its primary mechanism of action is the inhibition of dual-specificity phosphatases, which are key regulators of various cellular signaling pathways. By inhibiting these enzymes, this compound can modulate signaling cascades that control cell growth, differentiation, and apoptosis.
Q2: Which specific phosphatases are inhibited by this compound?
A2: this compound has been shown to inhibit several PTPases with varying potencies. The half-maximal inhibitory concentrations (IC50) for some key targets are summarized in the table below.
| Target Phosphatase | IC50 (µM) |
| CD45 | 54 |
| VHR | 2.0 |
| Data from in vitro dephosphorylation assays.[1] |
Q3: What is the known effect of this compound on the cell cycle?
A3: this compound has been demonstrated to arrest the mammalian cell cycle at the G1 phase.[1] This is a distinct effect compared to other PTPase inhibitors like sodium orthovanadate, which typically induces a G2/M phase arrest.[1] This property makes this compound a valuable tool for studying the G1/S transition and the signaling pathways that govern it.
Troubleshooting Guides
Issue 1: Suboptimal or no observable effect of this compound in cell-based assays.
This is a common issue that can arise from several factors related to the experimental setup and the inhibitor itself.
Troubleshooting Workflow:
Figure 1. A troubleshooting workflow for experiments with this compound.
Potential Cause & Recommended Solution:
| Potential Cause | Recommended Solution |
| Inhibitor Instability | This compound solutions should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. The stability of the compound in cell culture media over extended periods should be considered. For long-term experiments, replenishing the media with fresh inhibitor may be necessary. |
| Suboptimal Concentration | The effective concentration of this compound can vary significantly between different cell lines and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay (e.g., inhibition of a specific phosphoprotein, cell viability assay). |
| Inappropriate Incubation Time | The time required to observe the maximal effect of this compound can vary depending on the downstream readout. For signaling pathway modulation, shorter incubation times may be sufficient, while for phenotypic changes like cell cycle arrest, longer incubation times are likely required. A time-course experiment is highly recommended. |
| Cell Line Specificity | Not all cell lines will respond to this compound in the same manner. The expression levels of the target phosphatases and the redundancy of signaling pathways can influence the cellular response. |
| Cell Health and Culture Conditions | Ensure that cells are healthy, within a low passage number, and at an appropriate confluency. Stressed or overly confluent cells may exhibit altered signaling and drug responses. |
Issue 2: Inconsistent results between experiments.
Variability in experimental results can be frustrating. The following steps can help improve reproducibility.
Troubleshooting Workflow:
Figure 2. A workflow to troubleshoot inconsistent experimental results.
Potential Cause & Recommended Solution:
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Preparation | Ensure all buffers, media, and inhibitor dilutions are prepared fresh and consistently for each experiment. Use calibrated pipettes and follow a standard operating procedure. |
| Variability in Cell Culture | Use cells from the same passage number for a set of related experiments. Ensure consistent cell seeding density and confluency at the time of treatment. |
| Inconsistent Treatment Duration | Precisely control the incubation time with this compound. Use a timer to ensure consistency across all experiments. |
| Variable Downstream Processing | Standardize all steps following inhibitor treatment, such as cell lysis, protein quantification, and western blotting procedures. Use a consistent lysis buffer formulation, including fresh protease and phosphatase inhibitors. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
This protocol outlines a general method to determine the optimal incubation time for observing the desired effect of this compound on a specific signaling pathway or cellular phenotype.
1. Cell Seeding:
-
Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent during the experiment.
2. This compound Treatment:
-
The following day, treat the cells with a predetermined optimal concentration of this compound (if unknown, a concentration of 10-50 µM can be used as a starting point based on its in vitro IC50 values).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor-treated wells.
3. Time-Course Harvest:
-
Harvest cells at various time points after treatment. The selection of time points should be based on the expected kinetics of the event being studied.
-
For signaling events (e.g., protein phosphorylation), consider shorter time points: 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr.
-
For changes in protein expression or cell cycle distribution, consider longer time points: 0, 6 hr, 12 hr, 24 hr, 48 hr.
-
4. Downstream Analysis:
-
Process the harvested cells for the desired downstream analysis.
-
Western Blotting: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors. Analyze the phosphorylation status of target proteins (e.g., p-ERK, p-Akt) or the expression levels of cell cycle-related proteins (e.g., Cyclin D1).
-
Cell Cycle Analysis: Fix cells in ethanol (B145695) and stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). Analyze the cell cycle distribution by flow cytometry.
-
5. Data Analysis:
-
Quantify the results from your downstream analysis (e.g., band intensity for Western blots, percentage of cells in G1 phase for flow cytometry).
-
Plot the results against the incubation time to identify the time point at which the maximal effect of this compound is observed.
Protocol 2: Western Blot Analysis of Phosphoprotein Levels
This protocol provides a general procedure for analyzing changes in protein phosphorylation following this compound treatment.
1. Cell Treatment and Lysis:
-
Treat cells with this compound for the optimized incubation time determined in Protocol 1.
-
Wash cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells directly on the plate with a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
4. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.
Signaling Pathway Diagrams
The inhibition of PTPases by this compound can impact multiple signaling pathways. One of the key pathways potentially affected is the MAPK/ERK pathway, which is often regulated by dual-specificity phosphatases.
Figure 3. Simplified MAPK/ERK signaling pathway and the inhibitory point of this compound.
References
How to assess (Rac)-RK-682 stability in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of (Rac)-RK-682 in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A2: It is recommended to prepare stock solutions of this compound in a suitable organic solvent such as DMSO, ethanol, or methanol.[1][2] These stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or lower for long-term stability (months to years).[3] For short-term storage (days to weeks), 0-4°C is acceptable.[3]
Q2: How soluble is this compound in aqueous solutions?
A2: this compound has poor solubility in water.[2] It is soluble in organic solvents like DMSO, heptane, and xylene at concentrations of ≥8 mg/ml.[1] When preparing working solutions in aqueous buffers or cell culture media, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final concentration. Pay close attention to potential precipitation.
Q3: What factors can influence the stability of this compound in my experiments?
A3: Several factors can affect the stability of this compound, including:
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pH: The tetronic acid moiety in its structure may be susceptible to hydrolysis at acidic or basic pH.
-
Temperature: Higher temperatures can accelerate degradation.
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Aqueous Environment: The compound may be inherently unstable in aqueous solutions at 37°C.[4]
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Components of Media: Certain components in cell culture media, like amino acids or vitamins, could react with the compound.[4]
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Enzymatic Degradation: If using biological matrices like serum or cell lysates, metabolic enzymes could degrade the compound.
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Light Exposure: Photochemical degradation can occur, so it is advisable to protect solutions from light.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: You can assess the stability by incubating this compound in the cell culture medium at 37°C over a time course (e.g., 0, 2, 8, 24, 48 hours).[4] At each time point, collect an aliquot and analyze the remaining concentration of the compound using a suitable analytical method like HPLC-MS.[4]
Troubleshooting Guide
This guide addresses common issues encountered when assessing the stability of this compound.
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of this compound in cell culture medium. | Inherently unstable in aqueous solutions at 37°C.[4] Reactive components in the media.[4] Unstable pH of the media.[4] | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C. Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[4] Analyze stability in different types of cell culture media.[4] |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. Issues with the analytical method (e.g., HPLC-MS). Incomplete solubilization of the compound. | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy. Confirm the complete dissolution of the compound in the stock and working solutions. |
| Low recovery of the compound from the experimental system. | Non-specific binding to plasticware (e.g., plates, pipette tips). Cellular uptake of the compound. | Use low-protein-binding plasticware. Include a control without cells to assess non-specific binding.[5] Analyze cell lysates to determine the extent of cellular uptake.[5] |
Experimental Protocols
Protocol 1: Assessing pH Stability of this compound
This protocol outlines a procedure to determine the stability of this compound in buffers of different pH values.
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Preparation of Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare working solutions by diluting the stock solution in the respective buffers to a final concentration of 10 µM.
-
Incubation: Incubate the working solutions at a constant temperature (e.g., 37°C).
-
Sample Collection: At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots from each buffer solution.
-
Analysis: Quench any potential reaction by adding a miscible organic solvent like ice-cold methanol. Analyze the concentration of the remaining this compound using a validated LC-MS/MS method.[6]
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH value to determine the degradation kinetics.
Protocol 2: Stability in Cell Culture Media
This protocol is for determining the stability of this compound in a specific cell culture medium.
-
Preparation of Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare the cell culture medium with and without 10% Fetal Bovine Serum (FBS). Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.[4]
-
Experimental Procedure: Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.[4]
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[4]
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[4]
-
Sample Preparation: Precipitate proteins by adding a suitable volume of acetonitrile (B52724) or methanol. Centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant for the concentration of this compound using HPLC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Role of PTPase and inhibition by this compound.
References
Overcoming limited cell permeability of (Rac)-RK-682
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (Rac)-RK-682 in their experiments. The information is tailored for scientists and drug development professionals encountering challenges with this protein tyrosine phosphatase inhibitor.
Troubleshooting Guides
This section offers structured guidance to diagnose and resolve common issues observed during in-vitro cell-based experiments with this compound, particularly when limited cell permeability is suspected.
Issue 1: Lower than Expected Efficacy or Lack of a Dose-Dependent Response
Researchers may observe that this compound does not produce the expected biological effect in their cell-based assays, or that the response does not correlate with increasing concentrations of the compound. This could be attributable to poor membrane permeability, compound instability, or issues with the experimental setup.
Troubleshooting Workflow
Figure 1: A troubleshooting workflow for addressing low efficacy of this compound.
Detailed Troubleshooting Steps
| Step | Action | Rationale |
| 1. Verify Compound Integrity | Confirm the identity and purity of this compound via analytical methods like LC-MS or NMR. Prepare fresh stock solutions. | Degradation of the compound can lead to a loss of activity. |
| 2. Optimize Formulation | Test different solubilization strategies. While DMSO is common, co-solvents or non-ionic detergents at low concentrations might improve availability in aqueous media. | Poor solubility can lead to compound precipitation in culture media, reducing the effective concentration. |
| 3. Increase Incubation Time | Extend the duration of cell exposure to this compound. | Compounds with low permeability may require more time to accumulate intracellularly to a concentration sufficient to inhibit the target. |
| 4. Assess Cell Health | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel. Ensure that the observed lack of effect is not due to general cytotoxicity at the tested concentrations. | High concentrations of the compound or solvent may be toxic to the cells, masking any specific inhibitory effects. |
| 5. Confirm Target Expression | Verify the expression and activity of the target protein tyrosine phosphatases (e.g., CD45, VHR) in your cell line using Western Blot or an activity assay. | The cell line used may not express the target enzyme at a sufficient level for an effect to be observed. |
| 6. Consider Permeabilizing Agents | In mechanistic studies (not for therapeutic development), a low concentration of a mild permeabilizing agent could be used as a positive control to confirm that the compound can inhibit the target once inside the cell. | This can help differentiate between a lack of intrinsic activity and poor cell penetration. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is an inhibitor of protein tyrosine phosphatases (PTPases).[1][2] It has been shown to inhibit the dephosphorylation activity of CD45 and VHR (Dual Specificity Phosphatase 3).[1] In cellular models, it enhances the level of phosphotyrosine and arrests the cell cycle at the G1/S transition.[1]
Q2: I am not seeing the expected G1/S cell cycle arrest. What could be the reason?
A2: Several factors could contribute to this:
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Insufficient Intracellular Concentration: The compound may not be entering the cells effectively. Refer to the troubleshooting guide for strategies to address this.
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Cell Line Specificity: The cell line you are using may have a different sensitivity to PTPase inhibition or may not rely on the targeted PTPases for cell cycle progression.
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Experimental Conditions: Ensure that the cell density is optimal and that the cells are in a logarithmic growth phase when the compound is added.
Q3: Are there any known analogs of RK-682 with better cell permeability?
A3: The available literature from the search does not specify commercially available analogs of RK-682 with explicitly demonstrated improved cell permeability. However, chemical modification is a general strategy to enhance the cellular uptake of small molecules.[3] This can include altering the lipophilicity of the molecule.[3]
Q4: Can I use permeabilizing agents to improve the uptake of this compound?
A4: The use of permeabilizing agents can be a useful tool for mechanistic studies to confirm that the compound is active against its intracellular target. However, these agents can also have their own effects on cell signaling and viability, so appropriate controls are essential. For experiments aimed at understanding the therapeutic potential of RK-682, co-treatment with permeabilizing agents is generally not recommended as it does not reflect a physiologically relevant scenario.
Q5: What are the recommended solvent and storage conditions for this compound?
A5: While specific solubility data for this compound was not found in the provided search results, similar small molecules are often dissolved in DMSO to create a concentrated stock solution. It is recommended to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced artifacts.
Experimental Protocols
Protocol 1: General Procedure for Assessing Target Engagement via Western Blot
This protocol describes how to determine if this compound is engaging its intracellular target by measuring the phosphorylation status of a downstream substrate.
Experimental Workflow
Figure 2: A standard workflow for a Western Blot experiment to assess target engagement.
Methodology
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Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to attach and reach the desired confluency.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., DMSO). Aspirate the old medium from the cells and add the medium containing the compound or vehicle.
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Incubation: Incubate the cells for a predetermined time (e.g., 1, 6, 12, or 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
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Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target of the PTPase of interest. In a separate blot, or after stripping, probe for the total amount of that protein as a loading control. Also, probe for a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal loading.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability and proliferation.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Addition: Add various concentrations of this compound to the wells. Include a vehicle control and a positive control for cell death.
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Incubation: Incubate the plate for 24-72 hours.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
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Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathway
This compound inhibits protein tyrosine phosphatases (PTPs). These enzymes play a crucial role in regulating signaling pathways by dephosphorylating tyrosine residues on various proteins. Inhibition of a PTP would lead to a sustained phosphorylated (and often, activated) state of its substrate.
Figure 3: The inhibitory action of this compound on a generic PTP-mediated signaling pathway.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro reconstruction of tetronate RK-682 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with (Rac)-RK-682
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (Rac)-RK-682, a potent inhibitor of protein tyrosine phosphatases (PTPs).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing inconsistent or weaker than expected inhibition of my target phosphatase in an in vitro assay?
Possible Cause: The inhibitory activity of this compound can be influenced by its aggregation in aqueous solutions and the presence of divalent cations.
Solution:
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Optimize Solubility: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. When diluting into your aqueous assay buffer, ensure rapid and thorough mixing to minimize precipitation.
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Consider Divalent Cations: Some studies suggest that divalent cations, such as magnesium, which are often present in enzyme buffers, can reduce the inhibitory activity of RK-682. If your protocol allows, you could test the effect of reducing the concentration of or omitting divalent cations from your assay buffer.
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Verify Protein Concentration: Ensure that the concentration of your target phosphatase is appropriate for the assay and within the linear range of detection.
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Control for Aggregation: Include a control to assess for non-specific inhibition due to aggregation. This can involve performing the assay in the presence of a non-ionic detergent like Triton X-100 (at a concentration below the critical micelle concentration) to disrupt aggregates.
Question 2: My cell-based assay shows unexpected changes in signaling pathways that are not directly related to my target phosphatase. What could be the cause?
Possible Cause: this compound is known to inhibit multiple protein tyrosine phosphatases and may have off-target effects, especially at higher concentrations. It has also been reported to exhibit promiscuous binding to proteins.
Solution:
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Perform a Dose-Response Curve: Determine the minimal effective concentration of this compound that inhibits your target of interest without causing widespread, non-specific effects.
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Use Multiple Readouts: Analyze several downstream targets in your signaling pathway to confirm that the observed effects are consistent with the inhibition of your primary target phosphatase.
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Employ a More Specific Inhibitor (if available): If the off-target effects are confounding your results, consider using a more specific inhibitor for your target phosphatase as a control to validate your findings.
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Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of your target phosphatase to see if it reverses the effects of this compound.
Question 3: I am observing a decrease in cell viability or unexpected cell cycle arrest at concentrations where I don't expect to see such effects. Why is this happening?
Possible Cause: RK-682 has been shown to arrest the mammalian cell cycle at the G1/S transition.[1] This effect may be more pronounced in certain cell lines or at higher concentrations and could be independent of the specific phosphatase you are studying.
Solution:
-
Cell Viability Assay: Conduct a standard cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your specific cell line.
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to confirm if the observed effect is due to arrest at a specific phase.
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Time-Course Experiment: Vary the incubation time with this compound to find a window where you can observe inhibition of your target before significant effects on cell viability or the cell cycle occur.
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Lower the Concentration: Use the lowest effective concentration of the inhibitor as determined by your dose-response experiments.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a racemic mixture of RK-682, a natural product isolated from microbial metabolites.[1] It is a potent inhibitor of protein tyrosine phosphatases (PTPs).[2]
What is the mechanism of action of this compound?
This compound inhibits the dephosphorylation activity of several PTPs.[1][2] The lactone moiety of the compound is thought to interact with the active site of the phosphatase. However, recent evidence suggests that its inhibitory mechanism may also involve the formation of aggregates and promiscuous binding to protein surfaces, not solely binding to the catalytic site.
Which phosphatases are inhibited by this compound?
This compound has been shown to inhibit the following phosphatases with the indicated IC50 values:
| Phosphatase | IC50 (µM) |
| Cell Division Cycle 25B (CDC25B) | 0.7 |
| Vaccinia H1-Related (VHR) | 2.0 |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6 |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 |
| CD45 | 54 |
(Data compiled from multiple sources)[1][2]
What are the recommended storage conditions for this compound?
It is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to dissolve it in an anhydrous solvent such as DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
1. In Vitro Phosphatase Assay using a Generic Substrate
This protocol is a general guideline and should be optimized for your specific phosphatase and substrate.
-
Prepare Assay Buffer: A typical assay buffer may contain 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 1 mM EDTA.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in your assay buffer from a concentrated stock in DMSO. Include a DMSO-only control.
-
Enzyme Preparation: Dilute your purified phosphatase to the desired concentration in the assay buffer.
-
Assay Procedure:
-
Add 20 µL of the diluted this compound or DMSO control to the wells of a 96-well plate.
-
Add 20 µL of the diluted enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of a suitable phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP, or a phosphopeptide).
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
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Stop the reaction by adding a stop solution (e.g., 1 M NaOH for pNPP).
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
2. Cell-Based Assay for Phosphatase Inhibition
This protocol provides a general workflow for assessing the effect of this compound on a signaling pathway in cultured cells.
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Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
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Serum Starvation (if necessary): Depending on your signaling pathway, you may need to serum-starve the cells for a few hours to reduce basal phosphorylation levels.
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Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a DMSO control) for a predetermined amount of time.
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Stimulation: If your pathway requires activation, stimulate the cells with the appropriate ligand or growth factor for a specific duration.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of your protein of interest.
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Use an antibody against the total protein as a loading control.
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Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Densitometry: Quantify the band intensities to determine the change in phosphorylation levels upon treatment with this compound.
Visualizations
Caption: Simplified signaling pathway showing the inhibitory effect of this compound on a protein tyrosine phosphatase (PTP).
Caption: Troubleshooting workflow for inconsistent in vitro inhibition results with this compound.
Caption: Logical relationship between unexpected cellular effects of this compound, their potential causes, and solutions.
References
Minimizing variability in experiments with (Rac)-RK-682
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the protein tyrosine phosphatase (PTP) inhibitor, (Rac)-RK-682.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of RK-682, a potent inhibitor of protein tyrosine phosphatases (PTPs).[1] It functions by blocking the dephosphorylation of tyrosine residues on target proteins, thereby modulating various cellular signaling pathways. Its inhibitory activity is most pronounced against PTPs such as Protein Tyrosine Phosphatase 1B (PTP-1B), low molecular weight PTP (LMW-PTP), and Cell Division Cycle 25B (CDC-25B).[1]
Q2: What are the known IC50 values for this compound against common phosphatases?
The half-maximal inhibitory concentrations (IC50) of this compound vary depending on the specific phosphatase. The table below summarizes the reported IC50 values.
| Phosphatase Target | IC50 Value (µM) |
| CDC-25B | 0.7 |
| VHR | 2.0 |
| PTP-1B | 8.6 |
| LMW-PTP | 12.4 |
| CD45 | 54 |
(Data sourced from multiple references)
Q3: How should I prepare a stock solution of this compound?
This compound has poor solubility in water. It is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. For most cell-based assays, a 10 mM stock solution in DMSO is a common starting point. To prepare this:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate at room temperature until the compound is fully dissolved. It is advisable to perform this in subdued light as some similar compounds can be light-sensitive.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For long-term storage, -80°C is recommended.
Q4: What is the recommended working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound will vary depending on the cell type, assay duration, and the specific PTP being targeted. Based on its IC50 values, a starting concentration range of 1 µM to 50 µM is generally recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Always include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) in your experiments.
Q5: What are the known effects of this compound on the cell cycle?
This compound has been shown to arrest the mammalian cell cycle at the G1/S transition.[2] This is consistent with its inhibitory activity against CDC25B, a phosphatase that plays a crucial role in activating cyclin-dependent kinases (CDKs) required for entry into mitosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium. | - Poor aqueous solubility.- High final concentration of the compound.- Low final concentration of DMSO. | - Ensure the final DMSO concentration in the culture medium is between 0.1% and 0.5% to maintain solubility.- If precipitation persists, try vortexing the diluted solution or gently warming it to 37°C before adding to the cells.- Consider making an intermediate dilution in a serum-free medium before the final dilution in the complete medium. |
| High background or off-target effects. | - this compound can be a promiscuous inhibitor at high concentrations.- Aggregation of the compound at high concentrations leading to non-specific inhibition. | - Perform a dose-response curve to identify the lowest effective concentration.- Include a known inactive analogue as a negative control if available.- To mitigate aggregation, consider including a non-ionic detergent like 0.01% Triton X-100 in in vitro assays, but be cautious as this may affect cell viability in cell-based assays. |
| Inconsistent results between experiments. | - Degradation of this compound in stock solutions.- Variability in cell density or confluency.- Inconsistent incubation times. | - Use freshly prepared dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.- Maintain precise and consistent incubation times for all experimental replicates and repeats. |
| No observable effect on protein phosphorylation. | - Insufficient concentration of this compound.- Inadequate incubation time.- High endogenous phosphatase activity.- Degradation of the compound. | - Increase the concentration of this compound based on a dose-response experiment.- Optimize the incubation time; some effects on phosphorylation can be rapid (minutes) while others may require longer treatment (hours).- Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest during sample processing. |
Experimental Protocols
Protocol 1: Cell-Based Assay for Assessing the Effect of this compound on Protein Phosphorylation by Western Blot
This protocol provides a general workflow for treating cultured cells with this compound and analyzing changes in protein phosphorylation.
-
Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
-
Compound Preparation and Treatment:
-
Thaw a frozen aliquot of your 10 mM this compound stock solution in DMSO.
-
Prepare serial dilutions of this compound in pre-warmed, serum-containing cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
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Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 1, 4, 8, or 24 hours).
-
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail. For a 10 cm dish, use approximately 500 µL to 1 mL of buffer.
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Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates, and boil at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-CDK1) overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Akt, anti-CDK1) or a loading control (e.g., β-actin, GAPDH).
-
Protocol 2: In Vitro Phosphatase Activity Assay
This protocol describes how to measure the inhibitory effect of this compound on a purified phosphatase like PTP1B using a colorimetric assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM EDTA.
-
Enzyme Solution: Prepare a working solution of purified PTP1B in assay buffer. The final concentration will need to be optimized for the specific enzyme and substrate.
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Substrate Solution: Prepare a stock solution of a suitable phosphatase substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), in assay buffer.
-
This compound Dilutions: Prepare a series of dilutions of this compound in assay buffer containing a small amount of DMSO to ensure solubility.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution or vehicle control (DMSO)
-
Enzyme solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
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Initiate the reaction by adding the substrate solution to each well.
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Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
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Stop the reaction by adding a stop solution (e.g., 1 M NaOH for pNPP).
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
References
Validation & Comparative
A Comparative Guide to Selective PTP1B Inhibitors: (Rac)-RK-682 in Focus
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity, due to its role as a key negative regulator of both insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B is a promising strategy to enhance insulin sensitivity and promote metabolic homeostasis. This guide provides a comparative overview of (Rac)-RK-682 and other selective PTP1B inhibitors, supported by available experimental data.
Overview of PTP1B Inhibitors
A diverse range of molecules have been investigated for their PTP1B inhibitory activity. These can be broadly categorized based on their mechanism of action, primarily as competitive inhibitors that target the active site or as allosteric inhibitors that bind to other sites on the enzyme, inducing conformational changes that prevent its function. Allosteric inhibitors are of particular interest as they may offer greater selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).
This compound: A Profile
This compound, the racemic form of RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a microbial metabolite identified as a protein tyrosine phosphatase (PTPase) inhibitor. Available data indicates its inhibitory activity against several phosphatases.
Key Efficacy Data for this compound:
| Target | IC50 Value |
| PTP1B | 8.6 µM[1] |
| LMW-PTP (Low Molecular Weight-PTP) | 12.4 µM[1] |
| CDC-25B (Cell Division Cycle 25B) | 0.7 µM[1] |
Comparison with Other Selective PTP1B Inhibitors
For a comprehensive comparison, we will evaluate this compound alongside other well-characterized selective PTP1B inhibitors, with a focus on their potency, selectivity, and mechanism of action.
Trodusquemine (MSI-1436): An Allosteric Inhibitor
Trodusquemine is a natural aminosterol that acts as a selective, non-competitive, allosteric inhibitor of PTP1B. It has been extensively studied and has undergone clinical trials.
Key Efficacy Data for Trodusquemine:
| Target | IC50 Value |
| PTP1B | ~1 µM |
| TCPTP | 224 µM |
Trodusquemine exhibits over 200-fold selectivity for PTP1B over TCPTP, a highly desirable characteristic for a therapeutic candidate. Its allosteric binding to the C-terminal region of PTP1B is responsible for this high selectivity.
In Vivo Efficacy of Trodusquemine: Studies in diet-induced obese mice have shown that Trodusquemine administration leads to:
-
Fat-specific weight loss.
-
Improved plasma insulin and leptin levels.
-
Enhanced insulin and leptin signaling.
Ertiprotafib: A Competitive Inhibitor
Ertiprotafib is another PTP1B inhibitor that reached clinical trials. However, its development was halted.
Mechanism of Action: Unlike the targeted inhibition of Trodusquemine, Ertiprotafib was found to induce aggregation of PTP1B in a concentration-dependent manner. This non-specific mode of action likely contributed to its lack of efficacy and adverse effects in clinical trials.
Summary of Comparative Data
The following table summarizes the key characteristics of this compound and other selected PTP1B inhibitors based on available data.
| Inhibitor | Type | PTP1B IC50 | TCPTP IC50 | Selectivity (PTP1B vs TCPTP) | In Vivo Metabolic Efficacy |
| This compound | Competitive | 8.6 µM[1] | Not Available | Not Available | Not Reported |
| Trodusquemine (MSI-1436) | Allosteric, Non-competitive | ~1 µM | 224 µM | >200-fold | Demonstrated |
| Ertiprotafib | Induces Aggregation | N/A | N/A | N/A | Withdrawn from trials |
Experimental Protocols
In Vitro PTP1B Inhibition Assay (p-Nitrophenyl Phosphate (B84403) - pNPP)
This is a common and straightforward method to determine the inhibitory activity of compounds against PTP1B.
Principle: The assay measures the enzymatic activity of PTP1B by detecting the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol (pNP), is a chromogenic compound that can be quantified spectrophotometrically at 405 nm.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA.
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed amount of PTP1B enzyme to each well of the microplate.
-
Add the different concentrations of the test compound to the respective wells. A control well with solvent only should be included.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed concentration of the pNPP substrate to all wells.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at the same temperature.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: PTP1B's role in the insulin signaling pathway.
Caption: Workflow for PTP1B inhibition assay.
Conclusion
This compound demonstrates inhibitory activity against PTP1B with an IC50 in the mid-micromolar range. However, a comprehensive evaluation of its potential as a selective PTP1B inhibitor is currently limited by the lack of data on its activity against the closely related phosphatase, TCPTP, and the absence of in vivo studies assessing its effects on metabolic parameters.
In comparison, allosteric inhibitors like Trodusquemine (MSI-1436) have shown significant promise due to their high selectivity for PTP1B over TCPTP and demonstrated efficacy in preclinical models of obesity and diabetes. The challenges encountered by active-site directed inhibitors and compounds with non-specific mechanisms, such as Ertiprotafib, highlight the importance of thorough characterization of both selectivity and mechanism of action in the development of PTP1B-targeted therapeutics.
Further research is required to fully elucidate the selectivity profile and in vivo metabolic effects of this compound to determine its potential as a therapeutic agent for metabolic diseases.
References
(Rac)-RK-682: A Comparative Guide to its Phosphatase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of (Rac)-RK-682, a known phosphatase inhibitor. We will delve into its inhibitory activity against a range of phosphatases, compare its performance with alternative compounds, and provide detailed experimental methodologies for the presented data.
Introduction to this compound
This compound is a natural product that has garnered attention as an inhibitor of protein tyrosine phosphatases (PTPs), a diverse family of enzymes crucial for cellular signaling. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. This compound is recognized as a classic inhibitor of dual-specificity phosphatases (DUSPs), which are unique in their ability to dephosphorylate both phosphotyrosine and phosphoserine/threonine residues.
Selectivity Profile of this compound
The inhibitory activity of this compound has been evaluated against several key phosphatases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency and selectivity.
| Phosphatase Target | IC50 (µM) | Phosphatase Class | Reference |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6 | Protein Tyrosine Phosphatase | [1] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 | Protein Tyrosine Phosphatase | [1] |
| Cell Division Cycle 25B (CDC25B) | 0.7 | Dual-Specificity Phosphatase | [1] |
| CD45 | 54 | Receptor-like PTP | [2] |
| Vaccinia H1-Related (VHR/DUSP3) | 2.0 | Dual-Specificity Phosphatase | [2] |
As the data indicates, this compound demonstrates notable potency against the dual-specificity phosphatase CDC25B, with a sub-micromolar IC50 value.[1] It also exhibits inhibitory activity against another DUSP, VHR, in the low micromolar range.[2] Its activity against the classical protein tyrosine phosphatases PTP1B and LMW-PTP is less potent, and it shows significantly weaker inhibition of the receptor-like PTP, CD45.[1][2] This profile suggests a preferential, though not exclusive, inhibition of certain dual-specificity phosphatases.
Comparison with Alternative Phosphatase Inhibitors
To provide context for the selectivity of this compound, it is useful to compare its activity with other known phosphatase inhibitors, particularly those targeting dual-specificity phosphatases.
| Inhibitor | Target(s) | IC50 / Ki | Selectivity Highlights |
| This compound | CDC25B, VHR, PTP1B, LMW-PTP, CD45 | IC50: 0.7 - 54 µM | Preferential for some DUSPs |
| NSC-95397 | Cdc25A, Cdc25B, Cdc25C | Ki: 32 nM, 96 nM, 40 nM respectively | Potent pan-Cdc25 inhibitor with 125-180-fold selectivity over VHR and PTP1B.[1][2] |
| Dysidiolide | Cdc25A | IC50: 9.4 µM | A natural product with activity against Cdc25A. |
| Cpd-5 (VK3 analog) | Cdc25A, B, C | IC50: 5 µM, 2 µM, 2 µM respectively | Shows good activity against Cdc25 isoforms with minimal effect on VHR and PTP1B.[3] |
This comparison highlights that while this compound is a valuable tool for studying DUSPs, other compounds like NSC-95397 offer higher potency and, in some cases, better-defined selectivity profiles against the Cdc25 family of phosphatases.
Signaling Pathways and Experimental Workflows
To understand the functional implications of inhibiting these phosphatases, it is essential to consider their roles in cellular signaling.
Caption: Key signaling pathways regulated by PTP1B, CDC25B, and VHR.
The diagram above illustrates the central roles of PTP1B in metabolic and growth factor signaling, CDC25B in cell cycle progression, and VHR in the MAPK/ERK pathway. Inhibition of these phosphatases by this compound can therefore have profound effects on these fundamental cellular processes.
The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound against a specific phosphatase.
Caption: A generalized workflow for determining phosphatase inhibition.
Experimental Protocols
A common method for determining the in vitro inhibitory activity of compounds against phosphatases is the p-nitrophenyl phosphate (B84403) (pNPP) assay. This colorimetric assay utilizes a non-specific phosphatase substrate, pNPP, which is dephosphorylated to produce p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Purified recombinant phosphatase enzyme (e.g., PTP1B, CDC25B, VHR)
-
This compound stock solution (in DMSO)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: To each well of a 96-well plate, add a fixed amount of the purified phosphatase enzyme and varying concentrations of this compound or vehicle control (DMSO).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a pre-determined concentration of the pNPP substrate to each well.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well. The alkaline nature of the stop solution also enhances the color of the p-nitrophenol product.
-
Signal Detection: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound serves as a valuable research tool for investigating the roles of dual-specificity phosphatases, particularly CDC25B. Its selectivity profile, while showing a preference for certain DUSPs, also demonstrates activity against other PTPs, a factor that researchers should consider in their experimental design. When compared to other inhibitors, such as NSC-95397, this compound may offer a different spectrum of activity that can be exploited for specific research questions. The provided experimental protocol offers a foundation for the in vitro characterization of this and other phosphatase inhibitors, enabling a deeper understanding of their therapeutic potential.
References
Confirming G1 Cell Cycle Arrest by (Rac)-RK-682: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-RK-682, a potent protein tyrosine phosphatase (PTPase) inhibitor, with other methods for inducing G1 cell cycle arrest. Supporting experimental data, detailed protocols, and signaling pathway visualizations are presented to aid in the evaluation and application of this compound in cell cycle research.
Introduction to this compound and G1 Cell Cycle Arrest
This compound is a microbial metabolite identified as a specific inhibitor of PTPases, enzymes crucial for regulating various cellular processes, including cell cycle progression.[1] Specifically, this compound has been shown to arrest mammalian cell cycle progression at the G1/S transition phase.[1] This guide explores the mechanism of this compound and compares its efficacy and application with other established methods of inducing G1 arrest, providing a comprehensive resource for researchers in the field.
Comparative Analysis of G1 Cell Cycle Arrest Agents
The efficacy of this compound in inducing G1 arrest is compared with other commonly used chemical and physiological methods. The following table summarizes quantitative data from various studies. It is important to note that experimental conditions, such as cell lines and treatment durations, may vary between studies, affecting direct comparability.
| Agent | Mechanism of Action | Cell Line(s) | Concentration/Condition | Percentage of Cells in G1 Phase (Approx.) | Reference(s) |
| This compound | PTPase inhibitor (CD45 and VHR) | Ball-1 (human B cell leukemia) | Not specified | G1/S arrest observed | [1] |
| NSC23766 | Rac1 inhibitor | MDA-MB-231 (human breast cancer) | 100 µM | ~65% (from 41% in control) | [2] |
| A431, SW480, U2-OS | 100 µM | Significant increase in G1 population | [3][4] | ||
| Serum Starvation | Deprivation of growth factors | SK-OV-3 (human ovarian cancer) | Serum-free media | G1 arrest observed | |
| Contact Inhibition | Cell-cell contact signaling | Mink Mv1Lu lung epithelial cells | High cell density | G0/G1 arrest observed |
Signaling Pathway of this compound-Induced G1 Arrest
This compound exerts its cell cycle arrest effects by inhibiting the activity of protein tyrosine phosphatases, notably CD45 and Vaccinia H1-related (VHR) phosphatase.[1] The inhibition of VHR leads to the hyperactivation of Mitogen-Activated Protein Kinases (MAPK), specifically Jnk and Erk.[5][6] This sustained MAPK activation upregulates the expression of the cyclin-dependent kinase inhibitor p21.[5] p21, in turn, inhibits the activity of cyclin D1-CDK4/6 complexes, which are essential for the phosphorylation of the Retinoblastoma (Rb) protein and subsequent progression from G1 to S phase.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of Rac1 activity induces G1 cell cycle arrest or apoptosis in breast cancer cells through downregulation of cyclin D1, survivin, and X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Rac1 activity induces G1/S phase arrest through the GSK3/cyclin D1 pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Loss of the VHR dual-specific phosphatase causes cell-cycle arrest and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of MAP kinases by the VHR dual-specific phosphatase: implications for cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-RK-682: A Guide to Reproducibility in Phosphatase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
(Rac)-RK-682, a synthetic racemic mixture of the natural product RK-682, is a widely utilized protein tyrosine phosphatase (PTPase) inhibitor in biomedical research. While it has proven to be a valuable tool in elucidating cellular signaling pathways, concerns regarding the reproducibility of data generated with this compound have emerged. This guide provides a comprehensive comparison of this compound with other common phosphatase inhibitors, details key experimental protocols, and highlights critical factors that can influence experimental outcomes, thereby empowering researchers to design more robust and reproducible studies.
Performance Comparison of Phosphatase Inhibitors
The inhibitory activity of this compound and other commonly used phosphatase inhibitors is summarized in the table below. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | Target Phosphatase(s) | Reported IC50 Values | Class | Notes |
| This compound | PTP1B | 8.6 µM[1] | Protein Tyrosine Phosphatase | Racemic mixture; prone to aggregation at high concentrations.[2] |
| LMW-PTP | 12.4 µM[1] | |||
| CDC25B | 0.7 µM[1] | |||
| CD45 | 54 µM[3] | |||
| VHR (DUSP3) | 2.0 µM[3] | |||
| Sodium Orthovanadate | Protein Tyrosine Phosphatases (general) | Competitive inhibitor | Protein Tyrosine Phosphatase | General PTP inhibitor; requires activation for maximal activity.[4][5] |
| Alkaline Phosphatases | Inhibitor[5] | |||
| ATPases | Inhibitor[5] | |||
| Okadaic Acid | PP1 | 15-50 nM[6] | Serine/Threonine Phosphatase | Potent inhibitor of PP1 and PP2A.[7] |
| PP2A | 0.1-0.3 nM[6] | |||
| Tautomycin | PP1 | 1 nM[8][9] | Serine/Threonine Phosphatase | Potent inhibitor of PP1 and PP2A.[10][11] |
| PP2A | 10 nM[8][9] |
Factors Influencing Reproducibility of this compound Data
Several factors can contribute to variability in experimental results when using this compound:
-
Racemic Mixture vs. Enantiomers: this compound is a mixture of two enantiomers. The naturally occurring inhibitor is the (R)-enantiomer. The use of a racemic mixture may lead to mixed or difficult-to-interpret results, as the two enantiomers may have different biological activities.
-
Aggregation: Studies have shown that this compound can form aggregates in solution, particularly at higher concentrations. This aggregation can lead to non-specific inhibition and promiscuous binding to proteins, confounding the interpretation of results.[2]
-
Influence of Divalent Cations: The inhibitory activity of this compound can be influenced by the presence of divalent cations, such as magnesium, which are often present in enzyme assay buffers.[2] This can lead to variability in results if buffer compositions are not carefully controlled.
-
Promiscuous Binding: this compound has been reported to exhibit promiscuous binding to various PTPases, which can complicate the attribution of a specific biological effect to the inhibition of a single target.[2]
Experimental Protocols
To enhance the reproducibility of studies involving this compound, it is crucial to follow well-defined and standardized protocols.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against PTPs using a colorimetric or fluorometric substrate.
Materials:
-
Purified PTP of interest
-
PTP substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorogenic substrate like DiFMUP)[12][13]
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)[12]
-
This compound and other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Add a defined amount of the PTP enzyme to each well of the microplate.
-
Add the diluted test compounds to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the PTP substrate to each well.
-
Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding 1 M NaOH for pNPP).[12]
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle progression. This compound has been shown to arrest the cell cycle at the G1/S transition.[3]
Materials:
-
Cultured cells
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
To visualize the cellular context of this compound's action, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: A typical experimental workflow for determining the IC50 of a PTPase inhibitor.
Caption: Simplified CD45 signaling pathway and the inhibitory action of this compound.
Caption: VHR (DUSP3) regulation of the MAPK signaling pathway and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 8. Tautomycin, Streptomyces spiroverticillatus - CAS 109946-35-2 - Calbiochem | 580551 [merckmillipore.com]
- 9. Tautomycin, Streptomyces spiroverticillatus [sigmaaldrich.com]
- 10. A novel protein phosphatase inhibitor, tautomycin. Effect on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tautomycin: An inhibitor of protein phosphatases 1 and 2A but not a tumor promoter on mouse skin and in rat glandular stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cross-Validation of (Rac)-RK-682 Effects with Genetic Approaches: A Comparative Guide
This guide provides a detailed comparison between the pharmacological effects of the protein tyrosine phosphatase (PTP) inhibitor, (Rac)-RK-682, and the consequences of genetically targeting Slingshot-1 (SSH1), a key phosphatase in the regulation of actin dynamics. While this compound is known to inhibit a range of PTPs, including PTP-1B, LMW-PTP, and CDC25B, its direct effect on SSH1 has not been established. This guide, therefore, contrasts the broader pharmacological approach of PTP inhibition with the specific genetic modulation of the SSH1-cofilin pathway, both of which converge on the regulation of cellular processes such as cell migration.
Comparative Analysis of Pharmacological and Genetic Approaches
The following tables summarize the quantitative data on the inhibitory activities of this compound and other relevant compounds, and the effects of genetic knockdown of SSH1 on key cellular processes.
Table 1: Inhibitory Activity of this compound and Alternative SSH1 Inhibitors
| Compound | Target(s) | IC50 / Ki | Citation |
| This compound | PTP-1B | 8.6 µM | [1] |
| LMW-PTP | 12.4 µM | [1] | |
| CDC25B | 0.7 µM | [1] | |
| Sennoside A | SSH Family Proteins | Submicromolar to single-digit micromolar Ki | [2] |
| Gossypol | SSH Family Proteins | Submicromolar to single-digit micromolar Ki | [2] |
| Hypericin | SSH Family Proteins | Submicromolar to single-digit micromolar Ki | [2] |
Table 2: Effects of Pharmacological Inhibition and Genetic Knockdown on Cell Migration and Cofilin Phosphorylation
| Approach | Target | Effect on Cell Migration | Effect on Cofilin Phosphorylation | Citation |
| Pharmacological Inhibition (CDC25B-IN-1) | CDC25B | Significant suppression of migration and invasion in sarcoma cells. | Not directly measured, but downstream of cell cycle arrest. | [3] |
| Genetic Knockdown (siRNA) | SSH1 | Reduction of LPA-induced cell migration to 79% of control. | Increase in cofilin phosphorylation. | [4] |
| Genetic Knockdown (siRNA) | LMW-PTP (total) | Enhanced cell motility in MDA-MB-435 breast cancer cells. | Not directly measured, but associated with decreased RhoA activation. | [2] |
| Genetic Knockdown (siRNA) | PTP1B | Decreased IL-13-promoted migration and invasion in cancer cells. | Not directly measured, but associated with inhibition of Src dephosphorylation. | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and genetic targeting of SSH1, as well as the workflows for key experimental protocols.
Experimental Protocols
Transwell Migration Assay
This protocol is used to assess the migratory capacity of cells in response to a chemoattractant.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Cell culture medium (serum-free and with chemoattractant)
-
Cells of interest
-
Cotton swabs
-
Methanol (B129727) or 70% ethanol (B145695) for fixation
-
0.1% Crystal Violet solution for staining
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium.
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory speed (typically 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol or 70% ethanol for 10-15 minutes.
-
Staining: Stain the fixed cells by immersing the insert in 0.1% Crystal Violet solution for 10-20 minutes.
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Quantification: Allow the inserts to air dry. Count the number of migrated cells in several random fields of view using a microscope.
Western Blot for Phosphorylated Cofilin
This protocol is used to detect the phosphorylation status of cofilin, a key indicator of its activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (anti-phospho-cofilin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with the compound of interest or perform genetic knockdown.
-
Lyse the cells on ice using lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated cofilin, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. It is recommended to also probe for total cofilin as a loading control and to determine the ratio of phosphorylated to total cofilin.
In Vitro Protein Tyrosine Phosphatase (PTP) Activity Assay
This assay measures the enzymatic activity of a PTP and the inhibitory effect of compounds like this compound.
Materials:
-
Purified PTP enzyme (e.g., PTP-1B, LMW-PTP, or CDC25B)
-
PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Test inhibitor (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the PTP assay buffer.
-
Add various concentrations of the test inhibitor (this compound) to the appropriate wells. Include a no-inhibitor control.
-
Add the purified PTP enzyme to all wells except for the blank (substrate only).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add pNPP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes), during which the pNPP is dephosphorylated to p-nitrophenol (pNP), which is yellow.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
siRNA-mediated Gene Knockdown
This protocol describes the general procedure for silencing a target gene, such as SSH1, using small interfering RNA (siRNA).
Materials:
-
siRNA duplexes targeting the gene of interest (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Cells to be transfected
-
Cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a culture plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well to be transfected, dilute the siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the target gene and the desired duration of knockdown.
-
Validation of Knockdown: After the incubation period, harvest the cells to validate the knockdown efficiency at the mRNA level (by qRT-PCR) and/or the protein level (by Western blot).
-
Functional Assays: Perform downstream functional assays, such as the Transwell migration assay, with the transfected cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Low Molecular Weight Protein Tyrosine Phosphatase Isoforms Regulate Breast Cancer Cells Migration through a RhoA Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking of CDC25B suppresses sarcoma progression via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Evaluating the Off-Target Kinase Activity of (Rac)-RK-682: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Rac)-RK-682 is a known inhibitor of protein tyrosine phosphatases (PTPs), playing a crucial role in the study of signal transduction pathways. While its primary targets are well-documented, the potential for off-target effects, particularly against protein kinases, is a critical consideration for its use as a specific tool in research and drug development. This guide provides a comparative analysis of this compound's known activity against its primary phosphatase targets and evaluates its potential for off-target kinase activity by comparing it with other phosphatase inhibitors and a broad-spectrum kinase inhibitor.
Executive Summary
Data Presentation: Inhibitor Activity Comparison
The following tables summarize the inhibitory activities of this compound and comparator compounds against their primary phosphatase targets and known off-target kinases.
Table 1: On-Target Phosphatase Inhibitory Activity
| Compound | Primary Target(s) | IC50 (µM) |
| This compound | CDC-25B | 0.7[1] |
| PTP-1B | 8.6[1] | |
| LMW-PTP | 12.4[1] | |
| Ertiprotafib | PTP1B | 1.6 - 29 |
| Sodium Orthovanadate | PTPs (general) | 0.01 (for PTP1B)[2] |
| PP1 & PP2A | >95% inhibition[3][4] | |
| Okadaic Acid | PP2A | 0.0002 - 0.001[5] |
| PP1 | 0.003[5] |
Table 2: Known Off-Target Kinase Activity
| Compound | Off-Target Kinase | IC50 (nM) | Notes |
| This compound | Not Reported | - | Direct kinase profiling data is not available. |
| Ertiprotafib | IKK-beta | 400[6] | A known PTP1B inhibitor with documented off-target kinase activity. |
| Sodium Orthovanadate | Multiple (indirect) | - | Inhibition of phosphatases leads to hyperphosphorylation and activation of kinases such as Src, Akt, and IKKβ.[3][7] |
| Okadaic Acid | Multiple (indirect) | - | Potent inhibition of PP1 and PP2A leads to the activation of multiple kinases, including ERK1/2, MEK1/2, and p70 S6 Kinase.[8][9] |
| Staurosporine (B1682477) | PKC | 0.7[6] | A broad-spectrum kinase inhibitor included for comparison of promiscuity. |
| p60v-src | 6[10] | ||
| PKA | 7[6][10] | ||
| PKG | 8.5[6][10] | ||
| CaM Kinase II | 20[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols serve as a reference for researchers looking to perform similar inhibitor profiling studies.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Luminescence-Based Assay)
This protocol is a generalized method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
This compound or other test compounds
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Reaction Buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the compound dilution.
-
Enzyme Addition: Add 10 µL of the kinase solution (in Kinase Reaction Buffer) to each well.
-
Initiation of Reaction: Add 10 µL of the ATP and substrate mixture (in Kinase Reaction Buffer) to initiate the reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Radiometric Kinase Assay (HotSpot™ Assay)
This protocol describes a traditional method for measuring kinase activity by tracking the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.
Materials:
-
Kinase of interest
-
Specific peptide or protein substrate
-
Test compound
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
Unlabeled ATP
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture Preparation: Prepare a master mix containing kinase reaction buffer, the specific substrate, and the kinase.
-
Reaction Setup: In a microplate, add the serially diluted test compound or DMSO (vehicle control).
-
Enzyme Addition: Add the kinase/substrate master mix to each well.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be near the Km for each kinase.
-
Incubation: Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stopping the Reaction and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture onto a phosphocellulose filter plate.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measurement: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathways showing the intended inhibition of a PTP by this compound and its potential off-target inhibition of a kinase.
Caption: A generalized experimental workflow for determining the in vitro inhibitory activity of a compound against a target kinase.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Okadaic acid | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 7. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 8. A quantitative analysis of kinase ... | Article | H1 Connect [archive.connect.h1.co]
- 9. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (Rac)-RK-682
(Rac)-RK-682 , a potent inhibitor of protein tyrosine phosphatases, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] While it is classified as not a hazardous substance or mixture, adherence to proper disposal protocols is essential.[1] This guide provides detailed procedures for the safe disposal of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for quick reference. This information is critical for assessing potential hazards and ensuring compatible disposal methods.
| Property | Value |
| CAS Number | 150627-37-5 |
| Molecular Formula | C21H36O5 |
| Molecular Weight | 368.5 g/mol [1] |
| Appearance | White to tan solid powder |
| Solubility | Soluble in DMSO, heptane, and xylene (≥8 mg/ml)[1]; Soluble in ethanol (B145695), methanol, DMF[2][3] |
| Storage Temperature | -20°C[1][2][4] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to prevent accidental exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Disposal of Unused this compound (Solid)
For the disposal of expired or unwanted solid this compound, follow these steps:
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal. Regulations can vary significantly by location.
-
Waste Classification: While RK-682 is not classified as hazardous, it should be treated as chemical waste. Do not dispose of solid RK-682 in regular trash.
-
Packaging:
-
Place the solid this compound in a clearly labeled, sealed container.
-
The label should include the chemical name "this compound," the quantity, and any known hazards (though none are officially listed).
-
-
Waste Collection: Arrange for a pickup of the chemical waste through your institution's EHS department.
Disposal of Solutions Containing this compound
Solutions containing this compound, such as experimental buffers, must also be disposed of as chemical waste.
-
Segregation: Do not mix solutions containing this compound with other waste streams unless permitted by your institution's EHS guidelines.
-
Container:
-
Use a designated, leak-proof container for liquid chemical waste.
-
The container should be clearly labeled with the contents, including "this compound," the solvent(s) used (e.g., DMSO, ethanol), and the approximate concentration.
-
-
pH Neutralization: If the solution is highly acidic or basic, neutralize it to a pH between 6 and 8 before disposal, provided this does not cause a reaction with the other components.
-
Collection: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
Decontamination of Labware
Glassware and other lab equipment that have come into contact with this compound should be decontaminated before being washed for reuse.
-
Rinsing: Rinse the contaminated labware with a suitable solvent in which RK-682 is soluble, such as ethanol or methanol.
-
Rinsate Disposal: Collect the initial rinsate as chemical waste and dispose of it according to the procedures for liquid waste containing this compound.
-
Washing: After the initial rinse, the labware can be washed with soap and water as usual.
Spill Management
In the event of a spill of solid this compound:
-
Area Evacuation: If the spill is large or the dust is airborne, evacuate the immediate area.
-
PPE: Wear appropriate PPE, including respiratory protection if dust is present.
-
Containment:
-
For a solid spill, gently cover the area with a damp paper towel to avoid generating dust.
-
Carefully scoop the material into a labeled waste container.
-
-
Cleaning: Clean the spill area with a solvent-soaked cloth (e.g., ethanol), followed by soap and water.
-
Waste Disposal: Dispose of all cleanup materials as chemical waste.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (Rac)-RK-682
This guide provides critical safety and logistical information for the handling and disposal of (Rac)-RK-682, a protein tyrosine phosphatase (PTPases) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety. The required level of protection depends on the specific laboratory procedure and the quantity of the compound being handled.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations* |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles or a full-face shield |
| Hand Protection | Standard nitrile laboratory gloves | Double-gloving with nitrile gloves |
| Body Protection | Laboratory coat | Disposable, fluid-resistant gown |
| Respiratory | Not generally required for small quantities handled with adequate ventilation | N95 or higher-rated respirator |
*High-risk operations include handling large quantities of the powder, potential for aerosolization, or working outside of a containment device.
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure. The following step-by-step operational plan should be followed.
2.1. Pre-Handling Preparations
-
Work Area Preparation: Ensure the designated workspace, preferably a certified chemical fume hood or a containment ventilated enclosure, is clean and uncluttered.[1]
-
Gather Materials: Have all necessary equipment and materials, including the appropriate PPE, readily accessible before handling the compound.
2.2. Step-by-Step Handling Procedure
-
Don PPE: Put on the appropriate personal protective equipment as outlined in Table 1.
-
Weighing and Aliquoting:
-
Perform all weighing and handling of the powdered form of this compound within a chemical fume hood or other suitable containment device to prevent the generation and inhalation of dust.[2]
-
Use a spatula for transferring the powder to minimize dust creation.[1]
-
Keep the container of this compound tightly sealed when not in use.
-
-
Dissolving the Compound:
2.3. Post-Handling Procedures
-
Decontamination: Clean the work surface and any equipment used with an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat or gown, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound and removing PPE.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and prevent accidental exposure. All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (Glass) | Rinse with a suitable solvent (e.g., DMSO). The rinsed labware can then be disposed of as regular laboratory glass waste. The solvent rinse should be collected and disposed of as chemical waste. |
| Contaminated Labware (Plastic) | Dispose of as chemical waste in a designated container. |
| Contaminated PPE | All used PPE (gloves, gowns, etc.) must be disposed of as chemical waste in a designated, labeled container.[1] |
Signaling Pathway and Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
